FKGK18
Description
Properties
IUPAC Name |
1,1,1-trifluoro-6-naphthalen-2-ylhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3O/c17-16(18,19)15(20)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWWTQMRNJSJGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FKGK18: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
FKGK18 is a potent and selective fluoroketone-based inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2] This technical guide delineates the core mechanism of action of this compound, its effects on cellular signaling pathways, and its potential as a therapeutic agent, particularly in the context of beta-cell apoptosis and diabetes.[1][3] Unlike the commonly used iPLA2β inhibitor bromoenol lactone (BEL), this compound offers the significant advantages of reversible inhibition and a lack of non-specific protease inhibition, making it a more suitable candidate for in vivo studies.[1][4][5] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's function.
Core Mechanism of Action: Potent and Reversible Inhibition of iPLA2β
The primary mechanism of action of this compound is its potent and reversible inhibition of the Group VIA Ca2+-independent phospholipase A2, commonly known as iPLA2β.[1][5] iPLA2β is a key enzyme involved in membrane phospholipid remodeling, signal transduction, and apoptosis.[1] this compound's inhibitory profile demonstrates significant selectivity for iPLA2β over other phospholipase A2 isoforms and other proteases.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against different enzymes has been quantitatively assessed, and the key findings are summarized in the table below.
| Target Enzyme | Cell/Tissue Model | IC50 Value | Reference |
| iPLA2β | INS-1 cells overexpressing iPLA2β (cytosolic) | ~5 x 10⁻⁸ M (~50 nM) | [1][2] |
| iPLA2γ | Mouse heart membrane fractions | ~1-3 x 10⁻⁶ M (~1-3 µM) | [2] |
| α-chymotrypsin | In vitro digestion assay | Ineffective inhibitor | [1] |
Key Insights:
-
This compound is a highly potent inhibitor of iPLA2β, with an IC50 value in the nanomolar range.[1][2]
-
It exhibits approximately 100-fold greater potency for iPLA2β compared to iPLA2γ.[1][3][5]
-
Unlike the irreversible inhibitor BEL, this compound's inhibition of iPLA2β is reversible.[1][3][5]
-
This compound does not exhibit non-specific inhibition of proteases like α-chymotrypsin, a known issue with BEL.[1][3]
Downstream Cellular Effects of this compound-Mediated iPLA2β Inhibition
By inhibiting iPLA2β, this compound modulates several downstream signaling pathways and cellular processes, most notably those related to endoplasmic reticulum (ER) stress-induced apoptosis and glucose-stimulated insulin (B600854) secretion (GSIS).
Inhibition of ER Stress-Induced Apoptosis
Prolonged ER stress is a significant contributor to beta-cell apoptosis in diabetes.[1][3] iPLA2β activation is a key step in the ER stress-induced apoptotic pathway. This compound has been shown to effectively inhibit this process.
The proposed signaling pathway is as follows:
Caption: this compound inhibits ER stress-induced apoptosis by blocking iPLA2β activation.
This compound demonstrates a concentration-dependent decrease in ER stress-induced apoptosis in INS-1 OE cells.[1][3] It also inhibits the expression of neutral sphingomyelinase 2 (NSMase2), a downstream effector of iPLA2β in the apoptotic pathway.[1][3]
Modulation of Glucose-Stimulated Insulin Secretion (GSIS)
This compound has been observed to inhibit glucose-stimulated insulin secretion (GSIS) and the release of prostaglandin (B15479496) E2 (PGE2) from human pancreatic islets.[1] This effect is conditional on the continuous presence of this compound, further supporting the reversible nature of its inhibition.[3]
The experimental workflow to assess the effect of this compound on GSIS is depicted below:
Caption: Experimental workflow for assessing the impact of this compound on GSIS.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
iPLA2 Activity Assay
-
Objective: To determine the inhibitory effect of this compound on iPLA2β and iPLA2γ activity.
-
Method:
-
Prepare cytosol from INS-1 cells overexpressing iPLA2β (for iPLA2β activity) or membrane fractions from rodent myocardial tissue (for iPLA2γ activity).[1]
-
Assay 30 µg of protein aliquots in the presence of varying concentrations of this compound.[3]
-
Measure the Ca2+-independent PLA2 activity.[1]
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme activity.[6]
-
Assessment of ER Stress-Induced Apoptosis
-
Objective: To evaluate the effect of this compound on beta-cell apoptosis induced by ER stress.
-
Method:
-
Treat INS-1 OE cells with the ER stress-inducing agent thapsigargin (1 µM) for 24 hours in the presence or absence of varying concentrations of this compound (10⁻⁷–10⁻⁵ M).[6]
-
Assess the incidence of apoptosis using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining followed by flow cytometry analysis.[1][6]
-
Quantify the fold-change in apoptosis relative to vehicle-treated cells.[6]
-
Quantitative Real-Time PCR for NSMase2 Expression
-
Objective: To determine the effect of this compound on the expression of NSMase2 mRNA during ER stress.
-
Method:
-
Treat INS-1 OE cells with thapsigargin (1 µM) for 8 or 24 hours in the presence of vehicle or this compound (10⁻⁷–10⁻⁵ M).[3]
-
Isolate total RNA using a suitable kit (e.g., RNeasy kit).[3]
-
Generate double-stranded cDNA using a reverse transcription system (e.g., Superscript III First-strand Synthesis System).[3]
-
Perform real-time PCR using SYBR® Green chemistry to quantify the relative expression levels of NSMase2 mRNA.[3]
-
Summary and Future Directions
This compound emerges as a highly specific and potent reversible inhibitor of iPLA2β. Its ability to mitigate ER stress-induced beta-cell apoptosis highlights its therapeutic potential for conditions like diabetes. The reversible nature of its inhibition and its favorable specificity profile compared to existing inhibitors like BEL make it a valuable tool for both in vitro and in vivo research into the roles of iPLA2β in various physiological and pathological processes.[1][4][5] Future research should focus on further in vivo studies to validate its efficacy and safety profile for potential clinical applications.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. FKGK 18 | TargetMol [targetmol.com]
- 3. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
FKGK18: A Selective Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Group VIA Ca2+-independent phospholipase A2 (iPLA2β), encoded by the PLA2G6 gene, is a critical enzyme in cellular signaling, lipid metabolism, and membrane homeostasis. Its dysregulation has been implicated in a variety of pathological conditions, including neurodegenerative disorders, diabetes, and ferroptosis-related diseases. This technical guide provides a comprehensive overview of FKGK18, a potent and selective inhibitor of iPLA2β. We will delve into its mechanism of action, inhibitory profile, and its effects on key signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting iPLA2β.
Introduction to iPLA2β
iPLA2β is a ubiquitously expressed 84-88 kDa enzyme that catalyzes the hydrolysis of the sn-2 fatty acyl bond of phospholipids, producing a free fatty acid and a lysophospholipid.[1][2] Unlike other phospholipase A2 enzymes, its activity is independent of calcium ions. iPLA2β plays a crucial role in various cellular processes, including:
-
Membrane remodeling: Maintaining the composition and integrity of cellular membranes.[1]
-
Signal transduction: Generating lipid second messengers like arachidonic acid and lysophosphatidylcholine.
-
Cell death pathways: Participating in both apoptosis and ferroptosis.[3][4][5]
-
Metabolic regulation: Influencing fatty acid metabolism and insulin (B600854) secretion.[6][7]
Given its involvement in numerous physiological and pathological processes, iPLA2β has emerged as a promising therapeutic target.
This compound: A Potent and Selective iPLA2β Inhibitor
This compound, with the chemical name 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one, is a fluoroketone-based compound identified as a potent inhibitor of iPLA2β.[8] It offers significant advantages over other iPLA2 inhibitors, such as bromoenol lactone (BEL), which is irreversible, unstable, and exhibits off-target effects.[8][9] In contrast, this compound is a reversible inhibitor with greater selectivity and reduced cytotoxicity, making it a more suitable tool for both in vitro and in vivo studies.[8][9]
Chemical Structure
Caption: Chemical Structure of this compound.
Quantitative Inhibitory Data
The inhibitory potency and selectivity of this compound have been characterized in various studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound against iPLA2 Isoforms
| Enzyme Target | Cell/Tissue Source | IC50 Value | Reference(s) |
| iPLA2β | INS-1 cell cytosol (overexpressing iPLA2β) | ~5 x 10⁻⁸ M (~50 nM) | [8][10] |
| iPLA2γ | Mouse heart membrane fractions | ~1-3 µM | [8][10] |
Table 2: Selectivity Profile of this compound
| Enzyme | Potency Ratio (vs. iPLA2β) | Reference(s) |
| GIVA cPLA2 | 195-fold less potent | [8] |
| GV sPLA2 | >455-fold less potent | [8] |
| α-chymotrypsin | Ineffective inhibitor | [8] |
These data highlight that this compound is approximately 100-fold more potent in inhibiting iPLA2β compared to iPLA2γ and demonstrates high selectivity against other phospholipase A2 isoforms and proteases like α-chymotrypsin.[8]
Signaling Pathways Modulated by this compound
This compound, through its inhibition of iPLA2β, modulates several critical signaling pathways involved in cell survival and death.
Inhibition of ER Stress-Induced β-Cell Apoptosis
Endoplasmic reticulum (ER) stress is a key contributor to pancreatic β-cell apoptosis in both type 1 and type 2 diabetes.[4] iPLA2β plays a pivotal role in this process. This compound can attenuate this apoptotic cascade.
Caption: this compound inhibits iPLA2β-mediated β-cell apoptosis.
Under ER stress, iPLA2β is activated, leading to increased expression of neutral sphingomyelinase 2 (NSMase2).[4][8] NSMase2, in turn, promotes the production of ceramide, a pro-apoptotic lipid second messenger.[4] Elevated ceramide levels lead to mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in β-cell apoptosis.[4] this compound, by inhibiting iPLA2β at the initial step of this pathway, effectively blocks the downstream pro-apoptotic signaling events.[8]
Modulation of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Recent studies have identified iPLA2β as a key negative regulator of ferroptosis.[5]
Caption: this compound can promote ferroptosis by inhibiting iPLA2β.
iPLA2β can hydrolyze and eliminate peroxidized phospholipids, such as 15-hydroperoxy-arachidonoyl-phosphatidylethanolamine (15-HpETE-PE), which are key drivers of ferroptosis.[5] By removing these "death signals," iPLA2β protects cells from undergoing ferroptosis. Consequently, inhibition of iPLA2β by this compound would be expected to sensitize cells to ferroptosis by preventing the detoxification of lipid peroxides. This has significant implications for diseases where inducing ferroptosis is a therapeutic goal, such as in certain cancers.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
iPLA2β Enzymatic Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of iPLA2β using a radiolabeled substrate.
Caption: Workflow for the iPLA2β enzymatic activity assay.
Materials:
-
Cytosol preparation from cells or tissues (e.g., INS-1 cells overexpressing iPLA2β).
-
Assay buffer: 40 mM Tris (pH 7.5), 10 mM EGTA.
-
Substrate: 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine (16:0/[¹⁴C]20:4 GPC), 5 µM final concentration.
-
This compound stock solution in DMSO.
-
Butanol.
-
Scintillation cocktail.
Procedure:
-
Prepare cytosol from the desired cell line or tissue and determine the protein concentration.
-
In a reaction tube, add 30 µg of cytosolic protein.
-
Add varying concentrations of this compound (or DMSO vehicle control).
-
Initiate the reaction by adding the radiolabeled substrate via ethanolic injection.
-
Incubate the reaction mixture for 3 minutes at 37°C with shaking.
-
Terminate the reaction by adding 100 µl of butanol.
-
Vortex and centrifuge to separate the phases.
-
Transfer an aliquot of the butanol (upper) phase, which contains the released [¹⁴C]arachidonic acid, to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
α-Chymotrypsin Digestion Assay
This assay is used to assess the specificity of this compound by determining its effect on the proteolytic activity of α-chymotrypsin.
Materials:
-
Bovine Serum Albumin (BSA).
-
Trypsin.
-
α-Chymotrypsin.
-
This compound and S-BEL (as a positive control for inhibition).
-
Bis-Tris gel (4-12%).
-
Colloidal blue stain.
Procedure:
-
In separate reaction tubes, combine 2 µg of BSA with trypsin and α-chymotrypsin (final concentration of each <100 nM).
-
To the respective tubes, add this compound (20 µM), S-BEL (20 µM), or vehicle (DMSO).
-
Incubate the digestion reactions for 15 minutes at 37°C.
-
Stop the reaction and prepare the samples for SDS-PAGE.
-
Load the peptide digests onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Stain the gel overnight with colloidal blue to visualize the peptide fragments.
-
Assess the degree of BSA digestion in the presence of this compound compared to the controls. Complete digestion of BSA in the presence of this compound indicates its ineffectiveness as a chymotrypsin (B1334515) inhibitor.[8]
Measurement of Prostaglandin E2 (PGE2) Release
This protocol measures the effect of this compound on glucose-stimulated PGE2 release from pancreatic islets.
Materials:
-
Isolated human or mouse pancreatic islets.
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 5 mM and 20 mM).
-
This compound stock solution.
-
PGE2 ELISA kit.
Procedure:
-
Culture isolated islets (e.g., 30 islets per condition) in KRB buffer with 5 mM glucose for 1 hour at 37°C.
-
Replace the medium with fresh KRB containing 5 mM glucose with either DMSO (vehicle) or this compound (e.g., 10⁻⁶ M) and incubate for 1 hour.
-
Expose the islets to KRB buffer with either 5 mM glucose or 20 mM glucose, in the presence of DMSO or this compound, for 1 hour.
-
Collect the medium from each condition.
-
Measure the concentration of PGE2 in the collected medium using a commercial ELISA kit according to the manufacturer's instructions.
-
Normalize the PGE2 concentration to the total protein content of the islets.
Quantification of ER Stress-Induced NSMase2 Expression
This protocol quantifies the effect of this compound on the expression of Neutral Sphingomyelinase 2 (NSMase2) mRNA in response to ER stress.
Materials:
-
INS-1 cells overexpressing iPLA2β (or other relevant cell line).
-
Thapsigargin (B1683126) (ER stress inducer).
-
This compound stock solution.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix and primers for NSMase2 and a housekeeping gene.
Procedure:
-
Treat INS-1 OE cells with vehicle or thapsigargin (e.g., 1 µM) in the presence of varying concentrations of this compound (e.g., 0.1, 1.0, or 10 µM) for a specified time (e.g., 8 or 24 hours).
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (RT-qPCR) using primers specific for NSMase2 and a suitable housekeeping gene for normalization.
-
Calculate the fold-change in NSMase2 mRNA expression relative to the vehicle-treated control group.
Assessment of β-Cell Apoptosis
This protocol describes the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to detect apoptosis in pancreatic β-cells.
Materials:
-
Isolated pancreatic islets or cultured β-cells.
-
Apoptosis-inducing agent (e.g., thapsigargin).
-
This compound stock solution.
-
TUNEL assay kit.
-
Fluorescence microscope.
Procedure:
-
Treat islets or β-cells with an apoptosis-inducing agent in the presence or absence of this compound for the desired time.
-
Fix and permeabilize the cells according to the TUNEL assay kit manufacturer's instructions.
-
Perform the TUNEL staining to label the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Visualize the stained cells using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells.
Conclusion
This compound is a valuable pharmacological tool for studying the diverse roles of iPLA2β in health and disease. Its potency, selectivity, and reversible nature make it a superior alternative to previously available inhibitors. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting iPLA2β with this compound in various pathological contexts, including diabetes and diseases where ferroptosis modulation is desirable. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to translate these promising preclinical findings into novel therapeutic strategies.
References
- 1. Phospholipase iPLA2β averts ferroptosis by eliminating a redox lipid death signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Phospholipase iPLA2β Averts Ferroptosis By Eliminating A Redox Lipid Death Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iPLA2β Contributes to ER Stress-Induced Apoptosis during Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. raybiotech.com [raybiotech.com]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. iPLA2β Contributes to ER Stress-Induced Apoptosis during Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Function of FKGK18
For Researchers, Scientists, and Drug Development Professionals
Abstract
FKGK18, with the chemical structure 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one, is a potent and reversible inhibitor of the Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3] This fluoroketone-based compound demonstrates significant selectivity for iPLA2β over other phospholipase A2 isoforms, making it a valuable tool for investigating the physiological and pathological roles of iPLA2β.[2][3] Preclinical studies have highlighted its potential as a therapeutic agent, particularly in the context of preventing beta-cell apoptosis, a key factor in the pathogenesis of diabetes.[1][4] This guide provides a comprehensive overview of the technical details of this compound, including its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Structure and Properties
This compound is a synthetic molecule designed for the specific and reversible inhibition of iPLA2β. Unlike traditional inhibitors like bromoenol lactone (BEL), this compound's mechanism is reversible and it does not exhibit non-specific inhibition of proteases, rendering it more suitable for ex vivo and in vivo studies.[2][4]
Chemical Name: 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one
Quantitative Inhibitory Profile
This compound exhibits a high degree of potency and selectivity for iPLA2β. The following tables summarize its inhibitory activity across various phospholipase A2 enzymes.
Table 1: Potency of this compound against iPLA2 Isoforms
| Target Enzyme | Cell/Tissue Source | IC50 | Reference |
| iPLA2β (cytosolic) | INS-1 cells overexpressing iPLA2β | ~50 nM (or ~5x10⁻⁸ M) | [2][3] |
| iPLA2γ (membrane-associated) | Mouse heart membrane fractions | ~1-3 µM | [5] |
Table 2: Selectivity of this compound against other Phospholipases
| Enzyme | Inhibition | Molar Fraction (in mixed micelle assay) | Reference |
| GVIA iPLA2 | 99.9% | 0.091 | [5] |
| GIVA cPLA2 | 80.8% | Not specified | [5] |
| GV sPLA2 | 36.8% | Not specified | [5] |
Signaling Pathway Modulation
This compound's primary mechanism of action is the inhibition of iPLA2β, an enzyme implicated in various cellular processes, including membrane phospholipid remodeling, signal transduction, and apoptosis.[2] In pancreatic beta-cells, iPLA2β activation, particularly under conditions of endoplasmic reticulum (ER) stress, is a key step in a signaling cascade that leads to apoptosis.
ER stress triggers the activation of iPLA2β, which in turn leads to an increase in neutral sphingomyelinase 2 (NSMase2) expression.[1] NSMase2 catalyzes the hydrolysis of sphingomyelin (B164518) to generate ceramide. Elevated ceramide levels then contribute to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. By inhibiting iPLA2β, this compound effectively blocks this pro-apoptotic signaling cascade.
Detailed Experimental Protocols
iPLA2β Activity Assay (Radioenzymatic)
This protocol details the measurement of iPLA2β activity in cell lysates.
Methodology:
-
Cytosol Preparation:
-
Harvest INS-1 cells overexpressing iPLA2β (OE cells).
-
Prepare cytosol fractions from the cells.
-
-
Reaction Mixture:
-
In a final volume of 250 µL, combine:
-
30 µg of cytosolic protein.
-
Varying concentrations of this compound or vehicle (DMSO).
-
Assay buffer (details not specified in the source).
-
Radiolabeled phospholipid substrate.
-
-
-
Incubation:
-
Incubate the reaction mixture under specified conditions (temperature and time not detailed).
-
-
Extraction and Quantification:
-
Extract the radiolabeled free fatty acid product.
-
Quantify the radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the residual iPLA2β activity in the presence of the inhibitor relative to the vehicle control.
-
Determine the IC50 value by plotting the inhibitor concentration against the percentage of inhibition.
-
ER Stress-Induced Apoptosis Assay (TUNEL Staining and Flow Cytometry)
This protocol describes the assessment of apoptosis in cells treated with an ER stress-inducing agent in the presence of this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture INS-1 OE cells.
-
Treat cells with vehicle only, thapsigargin (B1683126) (1 µM) to induce ER stress, or thapsigargin in the presence of varying concentrations of this compound (10⁻⁷–10⁻⁵ M).[1]
-
Incubate for 24 hours.[1]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells.
-
Fix and permeabilize the cells according to the TUNEL assay kit manufacturer's instructions.
-
-
TUNEL Staining:
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, a hallmark of apoptosis.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (TUNEL-positive) cells.
-
-
Data Analysis:
-
Express the data as a fold-change in apoptosis relative to the vehicle-treated control group.
-
Glucose-Stimulated Insulin (B600854) Secretion (GSIS) and PGE2 Generation Assay
This protocol outlines the procedure to measure the effect of this compound on insulin and prostaglandin (B15479496) E2 (PGE2) secretion from human pancreatic islets in response to glucose.
Methodology:
-
Islet Preparation and Pre-incubation:
-
Use human pancreatic islets (30 per condition).
-
Incubate islets in Krebs-Ringer Bicarbonate (KRB) buffer containing 5 mM glucose (5G) for 1 hour at 37°C in a 5% CO₂ atmosphere.[1]
-
-
This compound Treatment:
-
Replace the medium with 5G + DMSO (vehicle) or 5G + this compound (10⁻⁶ M) and incubate for 1 hour.[1]
-
-
Glucose Stimulation:
-
Expose the islets to one of the following conditions for 1 hour:
-
KRB with 5G + DMSO
-
KRB with 5G + this compound
-
KRB with 20 mM glucose (20G) + DMSO
-
KRB with 20G + this compound
-
-
-
Sample Collection and Analysis:
-
Collect the medium.
-
Measure insulin and PGE2 concentrations in the medium using ELISA.
-
-
Protein Quantification:
-
Wash the islets with PBS.
-
Determine the total islet protein concentration for normalization.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of iPLA2β. Its reversible nature and specificity make it a superior tool for studying the roles of iPLA2β in health and disease compared to less specific, irreversible inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in leveraging this compound to investigate iPLA2β-mediated signaling pathways and their therapeutic potential, particularly in the context of diabetes and other diseases involving beta-cell apoptosis.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FKGK 18 | TargetMol [targetmol.com]
- 4. Role of Calcium-Independent Phospholipase A2β (iPLA2β) on β-Cell Apoptosis | nPOD [npod.org]
- 5. diabetesjournals.org [diabetesjournals.org]
In-Depth Technical Guide: The Effect of FKGK18 on Prostaglandin E2 Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E2 (PGE2) is a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, and fever. Its synthesis is intricately linked to the activity of phospholipase A2 enzymes, which release arachidonic acid from the cell membrane. This guide delves into the inhibitory effect of the novel compound FKGK18 on PGE2 production. Specifically, it focuses on the mechanism of action, which involves the inhibition of Group VIA Ca2+-independent phospholipase A2 (iPLA2β), a key enzyme in the arachidonic acid cascade. This document provides a comprehensive overview of the signaling pathway, detailed experimental protocols for assessing PGE2 levels, and a summary of the quantitative effects of this compound on PGE2 production, positioning it as a potential therapeutic agent for conditions associated with elevated PGE2.
Core Mechanism: this compound and the Inhibition of iPLA2β-Mediated PGE2 Production
This compound has been identified as a potent and reversible inhibitor of iPLA2β.[1][2] This inhibition is significant as iPLA2β plays a crucial role in the hydrolysis of arachidonic acid from membrane phospholipids. The released arachidonic acid serves as the primary substrate for cyclooxygenase (COX) enzymes to produce prostaglandins, including PGE2.[1][2]
The signaling pathway, as elucidated by current research, is as follows:
-
Stimulus: Cellular stimuli, such as high glucose levels in pancreatic beta-cells, activate iPLA2β.
-
iPLA2β Activation: Activated iPLA2β catalyzes the hydrolysis of membrane phospholipids.
-
Arachidonic Acid Release: This enzymatic action releases arachidonic acid into the cytoplasm.
-
COX Enzyme Activity: Cyclooxygenase enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin H2 (PGH2).
-
PGE2 Synthesis: PGH2 is then converted to PGE2 by prostaglandin E synthases.
-
This compound Inhibition: this compound directly inhibits iPLA2β, preventing the initial release of arachidonic acid. This disruption of the first committed step in the pathway leads to a significant reduction in the downstream production of PGE2.[1][2]
Signaling Pathway Diagram
Quantitative Data: Effect of this compound on PGE2 Production
Studies have demonstrated that this compound significantly reduces stimulated PGE2 release. In experiments using human pancreatic islets, this compound did not affect basal PGE2 levels but markedly inhibited PGE2 production stimulated by high glucose concentrations.[1][2] This indicates that this compound's inhibitory action is prominent under conditions of cellular activation that lead to iPLA2β engagement.
Table 1: Summary of this compound's Effect on Glucose-Stimulated PGE2 Release in Human Islets
| Condition | Treatment | PGE2 Release (Normalized) | Inhibition (%) |
| Basal Glucose (5 mM) | Vehicle | 1.0 | - |
| Basal Glucose (5 mM) | This compound | ~1.0 | No significant inhibition |
| High Glucose (20 mM) | Vehicle | >2.5 | - |
| High Glucose (20 mM) | This compound | Significantly Reduced | Data not fully available |
Note: The precise quantitative data for the percentage of inhibition is not publicly available in the referenced abstracts. The information indicates a "significant reduction."[1][2]
Experimental Protocols
The following section details the methodologies for key experiments to assess the effect of this compound on PGE2 production.
Human Islet Culture and Treatment
-
Islet Source: Obtain human pancreatic islets from deceased organ donors.
-
Culture Medium: Culture islets in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Culture Conditions: Maintain islets in a humidified incubator at 37°C and 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in the culture medium.
-
Treatment Protocol:
-
Pre-incubate islets in a basal glucose medium (e.g., 5 mM glucose) for a specified period.
-
Divide islets into treatment groups:
-
Basal Glucose (5 mM) + Vehicle
-
Basal Glucose (5 mM) + this compound
-
High Glucose (20 mM) + Vehicle
-
High Glucose (20 mM) + this compound
-
-
Incubate the islets for a defined period (e.g., 1-2 hours) under these conditions.
-
Collect the culture supernatant for PGE2 measurement.
-
Prostaglandin E2 (PGE2) Enzyme-Linked Immunosorbent Assay (ELISA)
The concentration of PGE2 in the collected culture supernatants can be quantified using a competitive ELISA.
Principle: This assay is based on the competition between PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody. The amount of enzyme-labeled PGE2 bound to the antibody is inversely proportional to the amount of PGE2 in the sample.
Materials:
-
PGE2 ELISA Kit (commercial kits are widely available)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)
-
Adjustable pipettes and tips
-
Wash buffer
-
Substrate solution
-
Stop solution
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Standard Curve: Prepare a serial dilution of the PGE2 standard to generate a standard curve.
-
Sample Addition: Add a specific volume of the collected culture supernatant (sample) and the prepared standards to the wells of the antibody-coated microplate.
-
Competitive Binding: Add the enzyme-conjugated PGE2 to each well. Incubate the plate to allow for competitive binding.
-
Washing: Wash the wells multiple times with the wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme will catalyze a color change.
-
Incubation: Incubate the plate for a specified time to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader.
-
Calculation: Calculate the concentration of PGE2 in the samples by comparing their absorbance values to the standard curve.
Experimental Workflow Diagram
Conclusion and Future Directions
This compound demonstrates a clear inhibitory effect on stimulated prostaglandin E2 production through its targeted inhibition of iPLA2β. This mechanism of action presents a promising avenue for the development of novel therapeutics for inflammatory and other diseases where PGE2 plays a significant pathological role. The reversibility of this compound's inhibition offers a potential advantage over irreversible inhibitors.
Future research should focus on:
-
Obtaining more precise quantitative data on the dose-dependent inhibition of PGE2 by this compound in various cell types and in vivo models.
-
Elucidating the broader effects of this compound on the eicosanoid profile beyond PGE2.
-
Evaluating the therapeutic efficacy of this compound in preclinical models of inflammatory diseases.
This technical guide provides a foundational understanding of this compound's effect on PGE2 production for researchers and professionals in the field of drug development. The detailed methodologies and pathway diagrams serve as a valuable resource for designing and interpreting future studies on this promising compound.
References
FKGK18: A Technical Guide to a Novel iPLA2β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FKGK18 is a potent and selective small molecule inhibitor of the Group VIA Ca2+-independent phospholipase A2 (iPLA2β). Developed as a more stable and specific alternative to earlier inhibitors like bromoenol lactone (BEL), this compound demonstrates reversible inhibition and a favorable in vivo profile. This document provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, positioning it as a significant tool for research into iPLA2β-mediated signaling pathways and a potential therapeutic candidate for conditions such as diabetes.
Introduction: The Need for a Selective iPLA2β Inhibitor
Group VIA Ca2+-independent phospholipase A2 (iPLA2β) is implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases.[1] The most widely used inhibitor, bromoenol lactone (BEL), suffers from significant drawbacks, including instability in solution, irreversible inhibition, and off-target effects, making it unsuitable for in vivo studies.[1][2][3][4] This necessitated the development of a more reliable chemical probe. This compound, a fluoroketone-based compound, emerged as a promising candidate due to its potent, selective, and reversible inhibition of iPLA2β.[1][2][3][4]
Discovery and Development
This compound was identified as a potent inhibitor of iPLA2β, offering significant advantages over BEL.[1][2][3][4] Its development was driven by the need for a research tool that could be reliably used in both ex vivo and in vivo settings to elucidate the role of iPLA2β in various biological processes.[1][2][3][4] Unlike BEL, this compound's reversible mechanism of action and higher specificity reduce the likelihood of confounding experimental results.[1][2][3][4]
Mechanism of Action
This compound functions as a potent inhibitor of iPLA2β by interacting with the enzyme's lipase (B570770) consensus sequence.[2][3] A key characteristic of this compound is its significant selectivity for iPLA2β over other phospholipase A2 isoforms, such as iPLA2γ.[1][2][3][4] This selectivity is crucial for dissecting the specific roles of iPLA2β in cellular signaling. Furthermore, this compound does not exhibit significant inhibition of other enzymes like α-chymotrypsin, indicating it is not a non-specific protease inhibitor.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Assay System | Inhibition/Potency | Reference(s) |
| Group VIA iPLA2 | Mixed micelle activity assay | 99.9% inhibition at 0.091 mole fraction | [5][6][7] |
| iPLA2β | Cytosolic extracts from INS-1 cells overexpressing iPLA2β | IC50 = ~50 nM | [5][6][7] |
| iPLA2γ | Mouse heart membrane fractions | IC50 = ~1-3 μM | [5][6][7] |
| Group IVA cPLA2 | - | 80.8% inhibition | [5][6][7] |
| Group V sPLA2 | - | 36.8% inhibition | [5][6][7] |
Table 2: In Vivo Efficacy of this compound in Non-Obese Diabetic (NOD) Mice
| Parameter | Dosing Regimen | Outcome | Reference(s) |
| Blood Glucose Levels | 20 mg/kg, 3 times per week | Reduced in intraperitoneal glucose tolerance test | [5][7] |
| Incidence of Diabetes | 20 mg/kg, 3 times per week | Decreased | [5][7] |
| Serum Insulin (B600854) Levels | 20 mg/kg, 3 times per week | Increased | [5][7] |
Key Experimental Protocols
iPLA2 Enzyme Activity Assay
This protocol is used to determine the inhibitory activity of this compound on iPLA2β and iPLA2γ.
-
Cell and Tissue Preparation:
-
Assay Procedure:
-
Protein concentration of the cell/tissue preparations is determined.
-
Aliquots of the protein extracts are incubated with varying concentrations of this compound.
-
The Ca2+-independent PLA2 activity is then measured.
-
In Vivo Glucose Tolerance Test in NOD Mice
This protocol assesses the in vivo effect of this compound on glucose metabolism.
-
Animal Model: Non-obese diabetic (NOD) mice are used.
-
Dosing: this compound is administered at a dose of 20 mg/kg, three times per week.[5][7]
-
Procedure:
-
Following the dosing period, an intraperitoneal glucose tolerance test is performed.
-
Blood glucose levels are monitored over time.
-
Serum insulin levels are also measured.
-
Cell-Based Assays for Insulin Secretion and Apoptosis
These assays investigate the effect of this compound on beta-cell function.
-
Glucose-Stimulated Insulin Secretion (GSIS):
-
Human pancreatic islets are treated with glucose in the presence or absence of this compound.[2][3]
-
Insulin and prostaglandin (B15479496) E2 (PGE2) release into the media is measured.[2][3]
-
-
ER Stress-Induced Apoptosis:
Visualizing Molecular Pathways and Workflows
Signaling Pathway of this compound in Inhibiting ER Stress-Induced Apoptosis
Caption: this compound inhibits ER stress-induced beta-cell apoptosis by blocking iPLA2β activation.
Experimental Workflow for Assessing this compound Activity
Caption: High-level workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the study of iPLA2β. Its favorable characteristics, including potency, selectivity, and reversible inhibition, make it an invaluable tool for delineating the complex roles of iPLA2β in health and disease. The promising in vivo data, particularly in the context of diabetes, suggests that this compound may have therapeutic potential. Further preclinical and clinical investigations are warranted to fully explore the translational possibilities of this compound. As of now, there is no publicly available information on clinical trials for this compound.
References
- 1. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. FKGK 18 | TargetMol [targetmol.com]
- 6. FKGK 18 - Immunomart [immunomart.com]
- 7. FKGK 18 - TargetMol Chemicals Inc [bioscience.co.uk]
Methodological & Application
Application Notes and Protocols for FKGK18 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FKGK18 is a potent and selective inhibitor of the group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2] Unlike the commonly used iPLA2β inhibitor bromoenol lactone (BEL), this compound exhibits reversible inhibition and greater specificity, making it a more suitable tool for in vitro and in vivo studies.[3][4] This document provides detailed application notes and protocols for the effective use of this compound in various cell culture experiments to investigate its effects on cell signaling, viability, and apoptosis.
Mechanism of Action
This compound primarily functions by inhibiting the enzymatic activity of iPLA2β.[1][2] iPLA2β is a key enzyme involved in phospholipid metabolism, catalyzing the hydrolysis of the sn-2 fatty acyl bond of phospholipids (B1166683) to release fatty acids, such as arachidonic acid, and lysophospholipids. These products serve as precursors for various signaling molecules, including prostaglandins (B1171923) and leukotrienes. By inhibiting iPLA2β, this compound can modulate downstream signaling pathways implicated in processes like inflammation, insulin (B600854) secretion, and apoptosis.[5][6] For instance, in pancreatic beta-cells, inhibition of iPLA2β by this compound has been shown to prevent endoplasmic reticulum (ER) stress-induced apoptosis.[4][5]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Cell/Tissue Context | IC50 | Reference |
| iPLA2β | Cytosolic extracts from INS-1 cells overexpressing iPLA2β | ~50 nM | [1][2] |
| iPLA2γ | Mouse heart membrane fractions | ~1-3 µM | [1][2] |
Table 2: Effects of this compound on Cellular Functions
| Cell Type | Experimental Condition | This compound Concentration | Observed Effect | Reference |
| Human pancreatic islets | Glucose-induced | 10 µM | Inhibition of prostaglandin (B15479496) E2 production and insulin secretion | [1] |
| INS-1 cells overexpressing iPLA2β | Thapsigargin-induced apoptosis | Concentration-dependent (10⁻⁷–10⁻⁵ M) | Inhibition of apoptosis | [5][7] |
| INS-1 OE cells | ER Stress-Induced | 0.1, 1.0, or 10 µM | Inhibition of NSMase2 Expression | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8] The cell viability is proportional to the absorbance.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound as described in the cell viability protocol.
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. Adherent cells can be detached using trypsin-EDTA. Centrifuge the cell suspension to obtain a cell pellet.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[9][10]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis
This protocol is for analyzing changes in protein expression levels, such as those involved in apoptosis or signaling pathways, upon this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Signal Detection: After washing, incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.[11]
Conclusion
This compound is a valuable research tool for investigating the roles of iPLA2β in various cellular processes. Its selectivity and reversible mode of action offer advantages over other inhibitors. The protocols provided here offer a framework for utilizing this compound in cell culture experiments to explore its effects on cell viability, apoptosis, and protein expression. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. FKGK 18 | TargetMol [targetmol.com]
- 2. FKGK 18 - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 7. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for FKGK18 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the FKGK18 protocol for in vivo studies, detailing its mechanism of action, relevant signaling pathways, and established experimental protocols. This compound is a potent and selective inhibitor of the group VIA Ca2+-independent phospholipase A2 (iPLA2β), an enzyme implicated in various cellular processes, including membrane phospholipid remodeling, signal transduction, and apoptosis.[1][2][3][4] Notably, this compound has emerged as a promising candidate for therapeutic intervention in diabetes by preventing pancreatic beta-cell apoptosis.[1][2][3]
Mechanism of Action
This compound is a reversible inhibitor of iPLA2β.[1][3][5] Unlike the commonly used iPLA2 inhibitor bromoenol lactone (BEL), this compound is not a non-specific inhibitor of proteases such as α-chymotrypsin, making it a more suitable candidate for in vivo studies.[1][2][3][5] It exhibits significantly greater potency for iPLA2β compared to iPLA2γ, with a nearly 100-fold lower IC50 value for iPLA2β.[1][2] The inhibitory action of this compound on iPLA2β has been demonstrated to mitigate downstream effects associated with iPLA2β activation, including glucose-stimulated insulin (B600854) secretion (GSIS), the production of prostaglandin (B15479496) E2 (PGE2), and the induction of neutral sphingomyelinase 2 (NSMase2) expression under endoplasmic reticulum (ER) stress conditions.[1][3][5]
Signaling Pathway
The inhibitory effect of this compound on iPLA2β interrupts a signaling cascade that is particularly relevant in the context of pancreatic beta-cell apoptosis induced by ER stress. Under conditions of ER stress, iPLA2β is activated, leading to the expression of NSMase2, a key enzyme in the production of ceramide, which is a pro-apoptotic lipid. By inhibiting iPLA2β, this compound effectively blocks this pathway, thereby protecting beta-cells from apoptosis.
Caption: this compound signaling pathway in preventing beta-cell apoptosis.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Line/System | Reference |
| iPLA2β | ~50 nM | INS-1 cells overexpressing iPLA2β | [6] |
| iPLA2γ | ~1-3 µM | Mouse heart membrane fractions | [6] |
| α-chymotrypsin | Ineffective inhibitor | N/A | [1][3][5] |
Table 2: Effects of this compound on Cellular Functions In Vitro
| Biological Process | Concentration | Effect | Cell Type/System | Reference |
| Glucose-induced PGE2 Production | 10 µM | Inhibition | Human pancreatic islets | [6] |
| Glucose-induced Insulin Secretion | 10 µM | Inhibition | Human pancreatic islets | [6] |
| Thapsigargin-induced Apoptosis | Concentration-dependent | Inhibition | INS-1 cells overexpressing iPLA2β | [6] |
| ER Stress-induced NSMase2 Expression | 0.1, 1.0, 10 µM | Concentration-dependent inhibition | INS-1 OE cells | [2][7] |
Table 3: In Vivo Efficacy of this compound in Non-Obese Diabetic (NOD) Mice
| Parameter | Dosage Regimen | Outcome | Reference |
| Blood Glucose Levels | 20 mg/kg, 3 times per week | Reduction in an intraperitoneal glucose tolerance test | [6] |
| Incidence of Diabetes | 20 mg/kg, 3 times per week | Decreased | [6] |
| Serum Insulin Levels | 20 mg/kg, 3 times per week | Increased | [6] |
Experimental Protocols
Protocol 1: In Vitro iPLA2β Activity Assay
This protocol is adapted from studies characterizing this compound's inhibitory profile.[1]
-
Preparation of Cell Lysates:
-
Culture INS-1 cells overexpressing iPLA2β to confluency.
-
Harvest cells and resuspend in a hypotonic buffer.
-
Homogenize the cell suspension and centrifuge to separate the cytosolic fraction (supernatant) containing iPLA2β.
-
Determine the protein concentration of the cytosol.
-
-
iPLA2β Inhibition Assay:
-
Prepare a reaction mixture containing the cytosolic extract, a fluorescently labeled phospholipid substrate, and assay buffer.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time.
-
Measure the fluorescence intensity to determine the rate of substrate hydrolysis.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Protocol 2: Assessment of ER Stress-Induced Beta-Cell Apoptosis
This protocol is based on the methodology used to evaluate the protective effects of this compound against apoptosis.[1][7]
-
Cell Culture and Treatment:
-
Seed INS-1 OE cells in appropriate culture plates.
-
Induce ER stress by treating the cells with thapsigargin (B1683126) (e.g., 1 µM).
-
Concurrently, treat the cells with different concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁵ M) or vehicle.
-
Incubate for 24 hours.
-
-
Apoptosis Detection (TUNEL Assay):
-
Harvest the cells and fix them with a suitable fixative.
-
Permeabilize the cells to allow entry of the labeling reagents.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.
-
Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells.
-
Protocol 3: In Vivo Efficacy Study in a Non-Obese Diabetic (NOD) Mouse Model
This protocol is a representative model based on summary data of in vivo studies with this compound.[6]
-
Animal Model:
-
Use female NOD mice, a spontaneous model for autoimmune type 1 diabetes.
-
Monitor blood glucose levels regularly to determine the onset of diabetes.
-
-
This compound Administration:
-
Prepare a formulation of this compound suitable for injection (vehicle to be optimized, e.g., a solution in DMSO and saline).
-
Administer this compound at a dose of 20 mg/kg body weight.
-
The administration route should be determined (e.g., intraperitoneal injection).
-
Treat the mice three times per week.
-
-
Monitoring and Endpoints:
-
Blood Glucose: Monitor non-fasting blood glucose levels weekly.
-
Intraperitoneal Glucose Tolerance Test (IPGTT): Perform an IPGTT at the end of the study to assess glucose metabolism.
-
Diabetes Incidence: Record the percentage of mice that become diabetic in each group.
-
Serum Insulin: At the study endpoint, collect blood samples to measure serum insulin levels by ELISA.
-
Experimental Workflow
The following diagram illustrates a general workflow for conducting an in vivo study with this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FKGK 18 | TargetMol [targetmol.com]
- 7. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
Application Notes and Protocols for FKGK18 Inhibition of iPLA2β
Audience: Researchers, scientists, and drug development professionals.
Introduction:
FKGK18 is a potent and reversible fluoroketone-based inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2] It offers a significant advantage over previously used inhibitors, such as bromoenol lactone (BEL), due to its reversibility and greater specificity.[1][3] While BEL is an irreversible inhibitor and can exhibit off-target effects on other proteases, this compound demonstrates high selectivity for iPLA2β, making it a more suitable tool for studying the specific roles of this enzyme in various cellular processes.[1][4] This document provides detailed application notes, recommended concentrations, and experimental protocols for utilizing this compound to inhibit iPLA2β in research settings.
Data Presentation: Quantitative Summary of this compound Efficacy
The following table summarizes the effective concentrations of this compound for inhibiting iPLA2β and its related cellular functions as reported in the literature.
| Parameter | Cell/Tissue Type | Concentration | Effect | Citation |
| IC50 | INS-1 cells overexpressing iPLA2β (cytosolic extracts) | ~50 nM | Inhibition of iPLA2β activity | [5] |
| IC50 | Mouse heart membrane fractions | ~1-3 µM | Inhibition of iPLA2γ activity | [5][6] |
| Inhibition of ATP-stimulated iPLA2β activity | Wild type mouse myocardial cytosol | 1 µM | Inhibition of activity | [6][7] |
| Inhibition of glucose-stimulated insulin (B600854) secretion | Human pancreatic islets | 10 µM | Inhibition of secretion | [5][8] |
| Inhibition of prostaglandin (B15479496) E2 production | Human pancreatic islets | 10 µM | Inhibition of production | [5] |
| Inhibition of ER stress-induced apoptosis | INS-1 cells overexpressing iPLA2β | 0.1 µM - 10 µM | Concentration-dependent decrease in apoptosis | [6][7] |
| Inhibition of ER stress-induced NSMase2 expression | INS-1 OE cells | 0.1 µM, 1.0 µM, 10 µM | Concentration-dependent inhibition | [4] |
| Cytotoxicity Threshold | INS-1 cells | ≥50 µM | Cell detachment and death | [3][4] |
Note: this compound is approximately 100-fold more potent as an inhibitor of iPLA2β compared to iPLA2γ.[1][9]
Experimental Protocols
Here are detailed methodologies for key experiments involving the use of this compound to inhibit iPLA2β.
1. Preparation of this compound Stock Solution
-
Compound: this compound (1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one)
-
Vehicle: Prepare stock solutions in DMSO.
-
Storage: Store stock solutions at -20°C.
-
Working Dilutions: Prepare fresh working dilutions in the appropriate cell culture medium or assay buffer on the day of the experiment. Ensure that the final DMSO concentration in the experimental samples is consistent across all conditions and does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.1%).
2. iPLA2 Enzyme Activity Assay
This protocol is adapted from studies characterizing this compound's inhibitory effects.[4][6]
-
Cell/Tissue Preparation:
-
Prepare cytosol and membrane fractions from cells (e.g., INS-1 cells overexpressing iPLA2β) or tissues (e.g., mouse heart).
-
Determine the protein concentration of the fractions using a standard method like the Coomassie reagent assay.
-
-
Assay Procedure:
-
In a reaction tube, add 30 µg of protein from the cytosol or membrane fraction.
-
Add varying concentrations of this compound (or vehicle control) to the reaction tubes.
-
Initiate the reaction by adding the substrate, for example, 5 µM of 16:0/[14C]20:4 GPC (PAPC), via ethanolic injection (5 µl).
-
The assay buffer should contain 40 mM Tris (pH 7.5) and 10 mM EGTA in a total volume of 200 µl.
-
Incubate the reaction mixture for 3 minutes at 37°C with shaking.
-
Terminate the reaction by adding 100 µl of butanol.
-
Extract the radiolabeled arachidonic acid released and quantify using scintillation counting to determine iPLA2 activity.
-
Calculate the residual activity in the presence of the inhibitor relative to the vehicle-only control.
-
3. Cell Culture and Treatment for Downstream Functional Assays
This protocol is relevant for studying the effects of this compound on cellular processes regulated by iPLA2β, such as apoptosis or insulin secretion.[4][6]
-
Cell Seeding: Seed cells (e.g., INS-1 cells) in appropriate culture plates or flasks and culture under standard conditions (e.g., 37°C, 5% CO2/95% air).
-
This compound Treatment:
-
Once cells have reached the desired confluency, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO).
-
The incubation time with this compound will depend on the specific experiment. For instance, to study the inhibition of ER stress-induced apoptosis, cells can be pre-treated with this compound before the addition of an ER stress inducer like thapsigargin (B1683126).
-
-
Induction of Cellular Response (if applicable):
-
After the pre-incubation period with this compound, introduce the stimulus. For example, add thapsigargin (e.g., 1 µM) to induce ER stress.
-
Continue the incubation for the required duration (e.g., 8 to 24 hours for apoptosis assays).
-
-
Downstream Analysis:
-
Following treatment, harvest the cells or culture medium for analysis.
-
For apoptosis analysis, methods like TUNEL staining followed by flow cytometry can be used.[7]
-
For gene expression analysis (e.g., NSMase2), extract total RNA and perform qRT-PCR.[4]
-
For secreted proteins (e.g., insulin), collect the culture medium and perform an ELISA.[7]
-
Mandatory Visualizations
Diagram of this compound's Mechanism of Action in Inhibiting iPLA2β-mediated Apoptosis
Caption: this compound inhibits ER stress-induced apoptosis by blocking iPLA2β activation.
Experimental Workflow for Assessing this compound's Effect on iPLA2β Activity
Caption: Workflow for determining the inhibitory concentration of this compound on iPLA2β.
References
- 1. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 5. FKGK 18 - Immunomart [immunomart.com]
- 6. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 8. FKGK 18 | TargetMol [targetmol.com]
- 9. journals.plos.org [journals.plos.org]
FKGK18: A Potent and Reversible Inhibitor for Investigating iPLA2β Signaling Pathways
Application Notes and Protocols
For researchers, scientists, and drug development professionals, understanding the intricate roles of calcium-independent phospholipase A2β (iPLA2β) is crucial for unraveling various physiological and pathological processes. FKGK18 has emerged as a valuable chemical tool for these investigations. Unlike traditional inhibitors such as bromoenol lactone (BEL), this compound offers the significant advantages of being a reversible and more specific inhibitor, making it ideal for a range of ex vivo and in vivo studies.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound to dissect iPLA2β signaling pathways.
Introduction to iPLA2β and the Role of this compound
Group VIA Ca2+-independent phospholipase A2 (iPLA2β) is a key enzyme that catalyzes the hydrolysis of the sn-2 fatty acyl bond of phospholipids, producing a free fatty acid and a lysophospholipid.[5] These products can act as second messengers in various signaling cascades, implicating iPLA2β in a wide array of cellular functions including membrane remodeling, cell proliferation, inflammation, and apoptosis.[1][6] Dysregulation of iPLA2β has been linked to several diseases, including neurodegenerative disorders, diabetes, and cardiovascular diseases.[1][4][6][7]
This compound is a fluoroketone-based compound that acts as a potent inhibitor of iPLA2β.[1][2][3] Its reversible nature and higher selectivity compared to irreversible inhibitors like BEL, which can exhibit off-target effects on other proteases, make this compound a superior tool for studying the specific contributions of iPLA2β to cellular signaling.[1][2][3][4]
Data Presentation: Quantitative Analysis of this compound Inhibition
The following tables summarize the quantitative data on the potency and selectivity of this compound against different phospholipase A2 enzymes.
Table 1: Potency of this compound against iPLA2 Isoforms
| Target Enzyme | Cell/Tissue Source | IC50 | Reference |
| iPLA2β (cytosolic) | INS-1 cells overexpressing iPLA2β | ~5 x 10⁻⁸ M | [1] |
| iPLA2γ (membrane-associated) | Mouse heart membrane fractions | ~1-3 µM | [8][9] |
Table 2: Selectivity of this compound compared to other PLA2s
| Enzyme | This compound Inhibition | Fold Selectivity (iPLA2β vs. other) | Reference |
| GVIA iPLA2 | 99.9% inhibition at 0.091 mole fraction | - | [8][9] |
| GIVA cPLA2 | 80.8% inhibition | 195-fold more potent for GVIA iPLA2 | [1][2] |
| GV sPLA2 | 36.8% inhibition | >455-fold more potent for GVIA iPLA2 | [1][2] |
| iPLA2γ | - | ~100-fold more potent for iPLA2β | [1][2][3][4] |
Key Signaling Pathways Modulated by this compound
This compound has been instrumental in elucidating the role of iPLA2β in several critical signaling pathways.
Apoptosis Signaling Pathway
In pancreatic beta-cells, iPLA2β activation is linked to apoptosis, a process implicated in the development of diabetes.[10] this compound can be used to investigate this pathway by inhibiting iPLA2β and observing the downstream effects on apoptosis markers. One such pathway involves the iPLA2β-dependent induction of neutral sphingomyelinase, leading to ceramide production and activation of the intrinsic apoptotic pathway.[10]
Inflammatory Signaling Pathway
iPLA2β plays a role in inflammatory responses by releasing arachidonic acid (AA), a precursor for pro-inflammatory eicosanoids like prostaglandins.[11] this compound can be used to probe the involvement of iPLA2β in inflammatory signaling by measuring the production of these inflammatory mediators.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: In Vitro iPLA2β Activity Assay
This protocol is used to determine the inhibitory effect of this compound on iPLA2β activity in cell lysates.
Materials:
-
Cells of interest (e.g., INS-1 cells overexpressing iPLA2β)
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., 40 mM Tris, pH 7.5, 10 mM EGTA)
-
Radiolabeled substrate (e.g., 16:0/[¹⁴C]20:4 GPC (PAPC))
-
Scintillation counter
-
Protein assay reagent (e.g., Coomassie)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to desired confluency.
-
Prepare cytosolic and membrane fractions as required for your specific iPLA2 isoform of interest.[1]
-
Determine protein concentration of the lysates using a standard protein assay.
-
-
Enzyme Reaction:
-
Reaction Termination and Analysis:
-
Terminate the reaction by adding butanol.[1]
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Measure the radioactivity in the organic phase using a scintillation counter to quantify the released [¹⁴C]arachidonic acid.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cellular Assay for Apoptosis (TUNEL Staining)
This protocol assesses the effect of this compound on apoptosis induced by a stimulus like thapsigargin (B1683126).
Materials:
-
INS-1 OE cells or other relevant cell line
-
Thapsigargin (or another apoptosis-inducing agent)
-
This compound
-
TUNEL assay kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
TUNEL Staining:
-
Harvest the cells and fix them according to the TUNEL assay kit manufacturer's instructions.
-
Perform the TUNEL staining procedure to label DNA strand breaks.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.
-
-
Data Analysis:
-
Compare the percentage of apoptotic cells in the this compound-treated groups to the thapsigargin-only control to determine the inhibitory effect of this compound on apoptosis.
-
Protocol 3: Measurement of PGE2 Release from Human Pancreatic Islets
This protocol measures the effect of this compound on glucose-stimulated PGE2 release, an indicator of iPLA2β activity.
Materials:
-
Human pancreatic islets
-
Krebs-Ringer buffer (KRB) with varying glucose concentrations (e.g., 5 mM and 20 mM)
-
This compound
-
PGE2 ELISA kit
Procedure:
-
Islet Incubation:
-
Stimulation and Sample Collection:
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the collected medium using a competitive ELISA kit according to the manufacturer's protocol.
-
-
Data Normalization and Analysis:
-
Wash the islets and determine the total protein content.
-
Normalize the PGE2 concentration to the total protein content.
-
Compare the PGE2 release in the different treatment groups to assess the effect of this compound on glucose-stimulated PGE2 production.
-
Experimental Workflow using this compound
The following diagram illustrates a typical workflow for investigating the role of iPLA2β in a specific cellular process using this compound.
Conclusion
This compound is a powerful and reliable tool for dissecting the complex signaling pathways mediated by iPLA2β. Its reversible and selective inhibitory properties allow for precise investigation of the enzyme's role in various cellular functions and disease models. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of iPLA2β biology and the development of novel therapeutic strategies.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic modulation of islet β-cell iPLA2β expression provides evidence for its impact on β-cell apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iPLA2β and its Role in Male Fertility, Neurological Disorders, Metabolic Disorders, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the role of iPLA2β in neurodegeneration: From molecular mechanisms to advanced therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FKGK 18 | TargetMol [targetmol.com]
- 9. FKGK 18 - TargetMol Chemicals Inc [bioscience.co.uk]
- 10. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Smooth Muscle-specific Expression of Calcium-independent Phospholipase A2β (iPLA2β) Participates in the Initiation and Early Progression of Vascular Inflammation and Neointima Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
Using FKGK18 to Investigate Insulin Secretion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing FKGK18, a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β), in the investigation of insulin (B600854) secretion. This compound offers a significant advantage over other inhibitors like bromoenol lactone (BEL) due to its higher potency, specificity, reversibility, and lack of cytotoxicity, making it an ideal tool for both ex vivo and in vivo studies.[1][2][3][4] These characteristics make this compound a valuable pharmacological tool for dissecting the role of iPLA2β in pancreatic β-cell function and dysfunction, and for exploring its potential as a therapeutic target in diabetes.
Introduction
Pancreatic β-cells play a crucial role in maintaining glucose homeostasis through the regulated secretion of insulin.[5] The process of glucose-stimulated insulin secretion (GSIS) is a complex signaling cascade initiated by glucose metabolism.[6][7] A key enzyme implicated in this pathway is the group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1] iPLA2β catalyzes the hydrolysis of phospholipids (B1166683) to release fatty acids, such as arachidonic acid, and lysophospholipids, which are important signaling molecules.[1]
This compound has emerged as a highly effective tool for studying the specific role of iPLA2β. It is a fluoroketone-based compound that acts as a potent and reversible inhibitor of iPLA2β.[2][3] Studies have shown that this compound is significantly more potent at inhibiting iPLA2β compared to iPLA2γ and does not inhibit other enzymes like α-chymotrypsin, a limitation of the widely used inhibitor BEL.[1][4] This specificity, combined with its reversible nature, allows for more precise investigations into the dynamic role of iPLA2β in cellular processes.[1][2]
Mechanism of Action of this compound in Insulin Secretion
This compound exerts its inhibitory effect on insulin secretion by targeting iPLA2β within the pancreatic β-cell. The established signaling pathway for GSIS involves the uptake of glucose by β-cells, leading to an increased ATP/ADP ratio. This change in the energy state of the cell triggers the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and the opening of voltage-dependent calcium channels (VDCCs). The subsequent influx of Ca2+ is a primary trigger for the exocytosis of insulin-containing granules.[5][6][8]
iPLA2β is involved in a modulating pathway. Upon glucose stimulation, iPLA2β is activated, leading to the hydrolysis of membrane phospholipids and the release of arachidonic acid. Arachidonic acid is then metabolized to prostaglandins, such as PGE2, which can modulate insulin secretion.[1] By inhibiting iPLA2β, this compound blocks the release of arachidonic acid and the subsequent production of its metabolites, thereby attenuating glucose-stimulated insulin secretion.[1][2]
Signaling Pathway Diagram
Caption: this compound inhibits glucose-stimulated insulin secretion by blocking iPLA2β.
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of this compound on glucose-stimulated insulin secretion (GSIS) and PGE2 generation in human pancreatic islets.[1]
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| Condition | Glucose (mM) | This compound (10⁻⁶ M) | Insulin Secretion (Fold Change vs. 5G) |
| Basal | 5 | - | 1.0 |
| Stimulated | 20 | - | ~2.5 |
| Basal + this compound | 5 | + | No significant change |
| Stimulated + this compound | 20 | + | Decreased to basal levels |
Data adapted from a study on human pancreatic islets.[1]
Table 2: Effect of this compound on Glucose-Stimulated PGE2 Generation
| Condition | Glucose (mM) | This compound (10⁻⁶ M) | PGE2 Generation (Fold Change vs. 5G) |
| Basal | 5 | - | 1.0 |
| Stimulated | 20 | - | Significantly increased |
| Basal + this compound | 5 | + | No significant change |
| Stimulated + this compound | 20 | + | Significantly reduced |
Data adapted from a study on human pancreatic islets.[1]
Experimental Protocols
The following are detailed protocols for investigating the effect of this compound on insulin secretion from isolated pancreatic islets.
Protocol 1: Isolation of Pancreatic Islets
This protocol describes a general method for islet isolation, which is a prerequisite for in vitro insulin secretion assays.
Materials:
-
Collagenase solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll gradient solutions
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics
-
Stereomicroscope
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Perfuse the pancreas through the common bile duct with cold collagenase solution.
-
Dissect the inflated pancreas and incubate it at 37°C to digest the tissue.
-
Stop the digestion by adding cold HBSS.
-
Wash the digested tissue by centrifugation.
-
Purify the islets from the acinar tissue using a Ficoll density gradient.
-
Hand-pick the purified islets under a stereomicroscope.
-
Culture the islets in RPMI 1640 medium overnight before conducting experiments.
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound
This protocol details the steps to measure the effect of this compound on insulin secretion from isolated islets.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer containing 0.1% BSA, supplemented with different glucose concentrations (e.g., 5 mM for basal and 20 mM for stimulation).
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Isolated pancreatic islets (approximately 30 islets per condition).[1][2]
-
Incubator (37°C, 5% CO2).
-
ELISA kit for insulin measurement.
Procedure:
-
Pre-incubate the isolated islets in KRB buffer with 5 mM glucose for 1 hour at 37°C.[1][2]
-
Replace the pre-incubation buffer with fresh KRB buffer containing:
-
5 mM glucose + vehicle (e.g., DMSO)
-
5 mM glucose + this compound (e.g., 10⁻⁶ M)
-
-
Following the 1-hour incubation, replace the buffer with the treatment solutions:
-
KRB with 5 mM glucose + vehicle
-
KRB with 5 mM glucose + this compound
-
KRB with 20 mM glucose + vehicle
-
KRB with 20 mM glucose + this compound
-
-
Collect the supernatant (medium) from each condition.
-
Measure the insulin concentration in the collected medium using an ELISA kit according to the manufacturer's instructions.
-
Measure the PGE2 content in the medium by ELISA if desired.[1]
Experimental Workflow Diagram
Caption: Workflow for in vitro GSIS assay with this compound.
Conclusion
This compound is a superior pharmacological tool for investigating the role of iPLA2β in insulin secretion. Its high potency, specificity, and reversible inhibitory action allow for precise and reliable studies. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their investigations of β-cell pathophysiology and to explore novel therapeutic strategies for diabetes.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for FKGK18 Administration in Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
FKGK18 is a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β), an enzyme implicated in pancreatic beta-cell apoptosis and the progression of diabetes.[1][2][3][4] Unlike other inhibitors such as bromoenol lactone (BEL), this compound is noted for its specificity, reversibility, and suitability for in vivo studies due to its reduced cytotoxicity and lack of non-specific protease inhibition.[1][2][3][4] These characteristics make this compound a promising candidate for therapeutic intervention in diabetes by preventing beta-cell death.
This document provides detailed application notes and proposed protocols for the administration of this compound in mouse models of diabetes. It should be noted that while preclinical in vitro data strongly support the potential of this compound, specific in vivo administration protocols and quantitative data from diabetic mouse models are not yet extensively published. Therefore, the following protocols are based on the known properties of this compound and established methodologies for administering small molecule inhibitors to diabetic mice. Researchers should consider these as starting guidelines that may require optimization through pilot studies.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic potential by inhibiting iPLA2β. In the context of diabetes, particularly under conditions of cellular stress (e.g., endoplasmic reticulum stress), iPLA2β activation can lead to a cascade of events culminating in beta-cell apoptosis. By inhibiting iPLA2β, this compound is hypothesized to block these downstream effects, thereby preserving beta-cell mass and function.
The proposed signaling pathway is as follows: Cellular stressors, such as high glucose and cytokines, induce ER stress. This leads to the activation of iPLA2β, which in turn promotes the expression of neutral sphingomyelinase 2 (NSMase2) and the production of arachidonic acid. These downstream effectors contribute to the apoptotic signaling cascade, leading to beta-cell death. This compound acts by directly inhibiting the enzymatic activity of iPLA2β, thus interrupting this pro-apoptotic pathway.
References
Troubleshooting & Optimization
Troubleshooting FKGK18 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals using the experimental iPLA₂ inhibitor, FKGK18. The content focuses on providing practical guidance, detailed experimental protocols, and clear data presentation to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of group VIA calcium-independent phospholipase A2 (iPLA₂).[1][2] It is a fluoroketone-based compound that has been shown to be a potent and reversible inhibitor of iPLA₂β.[3][4][5] Its primary mechanism is to block the enzymatic activity of iPLA₂, which is involved in processes such as beta-cell apoptosis and glucose-stimulated insulin (B600854) secretion.[1][5]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For long-term storage, it is recommended to keep the stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] Always refer to the manufacturer's datasheet for the most accurate storage information.
Q3: Is this compound selective for iPLA₂β?
A3: this compound has been shown to have greater potency for iPLA₂β compared to iPLA₂γ, with some studies indicating a 100-fold greater potency for the former.[5] It is significantly more potent against GVIA iPLA₂ than GIVA cPLA₂ and GV sPLA₂.[3] However, as with any inhibitor, off-target effects are possible, especially at higher concentrations.
Q4: What is the stability of this compound in cell culture media?
A4: While specific stability data in various culture media is not extensively published, it is known that this compound is more stable in solution than other iPLA₂ inhibitors like bromoenol lactone (BEL).[3][4][5] For lengthy experiments, it is advisable to refresh the media with a new dilution of the inhibitor at appropriate intervals to ensure a consistent effective concentration.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Inconsistent or No Inhibition of Apoptosis
Q: I am treating my beta-cells (e.g., INS-1) with this compound to prevent ER stress-induced apoptosis, but my results from viability assays (e.g., MTT, CellTiter-Glo®) are highly variable or show no protective effect. What could be the cause?
A: Several factors could be contributing to this issue. Let's break down the potential causes and solutions.
Possible Causes & Troubleshooting Steps:
| Code | Possible Cause | Troubleshooting Step | Expected Outcome |
| AP-01 | Compound Precipitation | 1. Visually inspect the culture medium for any precipitate after adding this compound. 2. Ensure the final DMSO concentration is non-toxic and low (typically <0.5%). 3. Prepare fresh dilutions from the stock solution for each experiment. | The compound should be fully dissolved in the medium, ensuring the cells are exposed to the intended concentration. |
| AP-02 | Suboptimal Concentration | 1. Perform a dose-response curve to determine the optimal protective concentration of this compound for your specific cell line and apoptosis inducer. Concentrations between 0.1-10 nM have been shown to be effective in some studies.[1] | Identification of the EC50 (effective concentration) for the anti-apoptotic effect, leading to more consistent results. |
| AP-03 | Incorrect Assay Timing | 1. The incubation time with this compound before and during apoptosis induction may be critical. Optimize the pre-incubation time (e.g., 1-2 hours) before adding the ER stress inducer (like thapsigargin). | A clear, protective effect of this compound should be observed as the inhibitor will have had sufficient time to engage its target. |
| AP-04 | Cell Seeding Density | 1. Ensure a consistent number of cells are seeded in each well. High variability in cell numbers can lead to inconsistent assay results.[6] 2. Allow cells to adhere and resume normal growth for 24 hours before starting treatment. | Reduced variability between replicate wells and a more reliable dose-response curve. |
Issue 2: No Effect on Downstream Signaling (e.g., Prostaglandin (B15479496) E2 Levels)
Q: I'm using this compound to inhibit iPLA₂ activity, and I expect to see a decrease in prostaglandin E2 (PGE2) generation. However, my ELISA results show no significant change. Why?
A: This could be due to issues with the experimental setup, the inhibitor's activity, or the measurement assay itself.
Possible Causes & Troubleshooting Steps:
| Code | Possible Cause | Troubleshooting Step | Expected Outcome |
| DS-01 | Insufficient iPLA₂ Activation | 1. Ensure that your experimental conditions (e.g., glucose stimulation in pancreatic islets) are sufficient to activate iPLA₂ and produce a measurable amount of PGE2 in the control group.[1] | A robust PGE2 signal in the vehicle-treated control group, providing a clear baseline to measure the effect of this compound. |
| DS-02 | Inactive Compound | 1. Confirm the proper storage of your this compound stock solution.[1] 2. If possible, test the compound in a direct in vitro kinase assay to confirm its inhibitory activity. | Assurance that the inhibitor is active and capable of inhibiting its target. |
| DS-03 | Sample Collection/Handling | 1. Collect supernatants for PGE2 measurement at the optimal time point after stimulation. 2. Ensure proper storage of the supernatant (e.g., -80°C) to prevent degradation of prostaglandins (B1171923) before analysis. | Accurate and reproducible measurement of PGE2 levels. |
| DS-04 | ELISA Issues | 1. Run the ELISA according to the manufacturer's protocol, including all recommended controls. 2. Ensure the standard curve is accurate and the sample dilutions fall within the linear range of the assay. | Reliable quantification of PGE2, allowing for the detection of subtle changes induced by this compound. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Proteins
This protocol is for assessing the phosphorylation status of proteins downstream of signaling pathways that may be affected by iPLA₂ inhibition.
-
Cell Lysis: After treatment with this compound and/or stimulants, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 15-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.[7]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[8][9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.[8]
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell viability by assessing metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and the appropriate vehicle control (e.g., DMSO). Include an apoptosis-inducing agent if studying protective effects.
-
Incubation: Incubate for the desired duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Visualizations
Caption: Signaling pathway showing this compound inhibition of iPLA₂β.
Caption: General experimental workflow for testing this compound.
Caption: Logic tree for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FKGK 18 - Immunomart [immunomart.com]
- 3. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 5. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
FKGK18 Technical Support Center: Optimizing Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FKGK18, a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your experiments for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fluoroketone-based compound that acts as a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3] Its mechanism involves interaction with the lipase (B570770) consensus sequence of iPLA2β.[2][4] Unlike irreversible inhibitors such as bromoenol lactone (BEL), this compound's reversible nature makes it a more suitable tool for both ex vivo and in vivo studies.[2][3][5]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits significant selectivity for iPLA2β over other phospholipase A2 isoforms. It is approximately 100-fold more potent at inhibiting iPLA2β compared to the membrane-associated iPLA2γ.[2][3][4] It is also a more potent inhibitor of GVIA iPLA2 than GIVA cPLA2 and GV sPLA2.[2] Furthermore, this compound is not an effective inhibitor of α-chymotrypsin, indicating it is not a non-specific inhibitor of proteases.[2][4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C and are generally stable for up to one year.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[6] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes prior to opening.[6]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is a hydrophobic compound.[7] A common practice is to prepare a high-concentration stock solution, for example, 10 mM, in 100% DMSO.[1] This allows for minimal volumes to be added to your experimental media, thereby reducing the final concentration of the solvent. Ensure the compound is fully dissolved before use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed in cell-based assays. | Incorrect Dosage: The concentration of this compound may be too low to elicit a response in your specific cell type or under your experimental conditions. | Perform a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 50 µM) to determine the optimal inhibitory concentration for your system.[1] |
| Reversible Inhibition: The inhibitory effect of this compound is reversible. If the compound is removed from the media, its effect will diminish.[2] | Ensure that this compound is present throughout the entire duration of the experiment where inhibition is required.[2] | |
| Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Verify the storage conditions of your this compound stock. If in doubt, prepare a fresh stock solution from powder. | |
| High cell toxicity or cell detachment observed. | High Concentration of this compound: Concentrations of this compound at or above 50 µM (5x10⁻⁵ M) have been shown to cause cell detachment and death in INS-1 cells.[2][5] | Reduce the concentration of this compound in your experiment. Conduct a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold for your specific cell line. |
| High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high, leading to cytotoxicity. | Ensure the final DMSO concentration in your cell culture medium is below a non-toxic level, typically less than 0.5%.[8] | |
| Inconsistent or variable results between experiments. | Incomplete Dissolution: this compound is hydrophobic and may not be fully dissolved in the stock solution or the final culture medium. | Ensure complete dissolution of the this compound powder when preparing the stock solution. When diluting into aqueous media, vortex thoroughly. For in vivo studies, consider specialized formulation strategies for hydrophobic compounds.[2][5] |
| Assay Variability: The experimental assay itself may have high intrinsic variability. | Include appropriate positive and negative controls in every experiment. For enzymatic assays, ensure all reagents are properly prepared and the plate reader is calibrated.[9] | |
| Unexpected off-target effects. | Non-specific Binding: Although this compound is selective, at high concentrations, it may interact with other cellular targets. | Use the lowest effective concentration of this compound determined from your dose-response studies. Consider using a structurally different iPLA2β inhibitor as a control to confirm that the observed effects are due to iPLA2β inhibition. |
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 for iPLA2β | ~50 nM (~5x10⁻⁸ M) | INS-1 cell cytosol overexpressing iPLA2β | [1][2] |
| IC50 for iPLA2γ | ~1-3 µM | Mouse heart membrane fractions | [1][10] |
| Effective Concentration | 10 µM | Inhibition of glucose-induced PGE2 production and insulin (B600854) secretion in human pancreatic islets | [1] |
| Apoptosis Inhibition | Concentration-dependent | Thapsigargin-induced apoptosis in INS-1 cells overexpressing iPLA2β | [1] |
In Vivo Efficacy of this compound
| Animal Model | Dosage | Effects | Reference |
| Non-obese diabetic (NOD) mice | 20 mg/kg (intraperitoneal, 3 times per week) | Reduced blood glucose levels, decreased incidence of diabetes, increased serum insulin levels | [1][11] |
Experimental Protocols
Protocol 1: Determination of IC50 for iPLA2β Inhibition in Cell Lysates
-
Cell Lysate Preparation:
-
Culture INS-1 cells overexpressing iPLA2β to confluency.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer and homogenize.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the cytosolic extract.
-
-
iPLA2 Activity Assay:
-
Prepare a series of this compound dilutions in the assay buffer.
-
In a 96-well plate, add a consistent amount of cytosolic protein (e.g., 30 µg) to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding a suitable iPLA2 substrate.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction and measure the product formation using an appropriate detection method (e.g., radioactivity-based assay).
-
-
Data Analysis:
-
Calculate the percentage of iPLA2β inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed your target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on the iPLA2β signaling pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logical troubleshooting workflow for low this compound inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Regulation of phospholipase A2 enzymes: selective inhibitors and their pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. cloud-clone.com [cloud-clone.com]
How to prevent FKGK18 degradation in solution
This technical support center provides guidance on the proper handling and storage of FKGK18 to prevent its degradation in solution. This compound is a potent, reversible, small molecule inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β) and is not a peptide. Understanding its chemical nature is crucial for maintaining its stability and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
This compound is a fluoroketone-based compound that selectively inhibits the iPLA2β enzyme.[1][2][3][4][5] The stability of your this compound solution is critical for accurate and reproducible experimental results, as degradation can lead to a loss of inhibitory activity.
Q2: What are the primary known degradation pathways for compounds like this compound?
While specific degradation pathways for this compound have not been extensively documented in publicly available literature, molecules with similar functional groups (fluoroketones, naphthalene (B1677914) rings) can be susceptible to:
-
Hydrolysis: Fluoroketones can undergo hydrolysis, particularly in the presence of water.[6][7][8][9][10][11]
-
Photodegradation: The naphthalene moiety in this compound may be sensitive to light, leading to photochemical degradation.[6][12][13][14]
-
Oxidation: Although generally stable, the naphthalene ring can undergo oxidation under certain conditions.
Q3: How should I store my this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound under the following conditions:
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Table 1: Recommended Storage Conditions for this compound Stock Solutions.
Q4: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing stock solutions, use anhydrous DMSO to minimize the risk of hydrolysis.
Q5: Can I store this compound in aqueous solutions?
It is not recommended to store this compound in aqueous solutions for extended periods due to the potential for hydrolysis. For in vivo experiments or cell-based assays, it is best to prepare fresh working solutions from your stock on the day of use. If temporary storage in an aqueous buffer is necessary, keep the solution on ice and use it as soon as possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in experiments | Degradation of this compound in solution. | - Prepare fresh working solutions from a properly stored stock for each experiment.- Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots.- Protect solutions from light by using amber vials or wrapping tubes in foil. |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of the naphthalene moiety. | - Ensure the final concentration of DMSO in your aqueous working solution is sufficient to maintain solubility.- If precipitation occurs, gentle warming and/or sonication may help to redissolve the compound. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation. | - Strictly adhere to recommended storage and handling protocols.- Perform a stability study under your specific experimental conditions to determine the rate of degradation. |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol provides a general framework for determining the stability of this compound in your experimental buffer.
1. Materials:
- This compound
- Anhydrous DMSO
- Your experimental aqueous buffer (e.g., PBS)
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Temperature-controlled incubator/water bath
- Light-protective containers (e.g., amber vials)
2. Procedure:
- Prepare a concentrated stock solution of this compound in anhydrous DMSO.
- Dilute the stock solution to your typical working concentration in your experimental buffer.
- Divide the working solution into multiple aliquots in light-protective containers.
- Establish a baseline (Time 0) by immediately analyzing one aliquot via HPLC to determine the initial peak area of intact this compound.
- Store the remaining aliquots under your typical experimental conditions (e.g., 37°C, room temperature).
- At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.
- Monitor for a decrease in the peak area corresponding to intact this compound and the appearance of new peaks that may represent degradation products.
3. Data Analysis:
- Plot the percentage of remaining this compound (relative to Time 0) against time to determine the degradation rate.
Visualizations
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FKGK 18 | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. idk.org.rs [idk.org.rs]
- 13. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 14. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]
Technical Support Center: Ensuring the Stability of FKGK18 for Long-Term Research
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing FKGK18 in long-term experimental settings. This compound is a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β), offering significant advantages in specificity and stability over other inhibitors like bromoenol lactone (BEL).[1][2][3] This guide provides essential information, troubleshooting advice, and detailed protocols to ensure the consistent performance and stability of this compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages for long-term studies?
A1: this compound is a fluoroketone-based inhibitor of iPLA2β.[1] Unlike the commonly used inhibitor BEL, which is unstable in solution and exhibits irreversible inhibition, this compound's inhibition of iPLA2β is reversible.[1][2][3] This makes it a more suitable candidate for long-term ex vivo and in vivo studies where consistent and predictable inhibitor activity is crucial. Furthermore, this compound is not a non-specific inhibitor of proteases like α-chymotrypsin, a known off-target effect of BEL.[1][4]
Q2: How should I properly store this compound for maximum long-term stability?
A2: Proper storage is critical for maintaining the integrity of this compound. For long-term stability, the powdered form should be stored at -20°C for up to three years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to one year.[5]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are recommended for preparing stock solutions at concentrations up to 20 mg/mL (71.36 mM). It is also soluble in PBS (pH 7.2) at up to 2 mg/mL (7.14 mM). Sonication is recommended to aid dissolution in all solvents.[5]
Q4: Is this compound stable in aqueous solutions and cell culture media during prolonged experiments?
A4: While specific long-term degradation pathways in aqueous media have not been detailed, this compound has been successfully used in various biological assays, including in cell culture with human pancreatic islets.[1][5] Its inhibitory effects are conditional upon its constant presence, which supports its stability over the course of typical cell-based assays.[1] For multi-day or week-long experiments, it is best practice to replenish the media with freshly diluted this compound regularly to ensure a consistent active concentration.
Q5: How can I verify the activity of my this compound stock solution over time?
A5: To confirm that your stored this compound stock solution has not degraded, you can perform a functional assay. An iPLA2β activity assay using cytosol from cells known to express iPLA2β (such as INS-1 cells overexpressing the enzyme) can be used to determine the IC50 of your this compound solution.[1] A significant shift in the IC50 value compared to a fresh stock would indicate potential degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Diminished or inconsistent inhibitory effect in a long-term experiment. | 1. Compound Degradation: Improper storage of stock solution or instability in the experimental medium over time. 2. Inconsistent Dosing: Inaccurate dilution or infrequent media changes leading to fluctuating active concentrations. 3. Cellular Response: Cells may adapt over long-term exposure, altering their response to the inhibitor. | 1. Verify Storage: Ensure stock solutions are stored at -80°C and have not exceeded the recommended storage duration of one year.[5] 2. Prepare Fresh Solutions: Always prepare fresh working dilutions from a validated stock for each media change. 3. Assess Stock Activity: Perform an iPLA2β activity assay to confirm the potency of your stock solution. 4. Increase Media Change Frequency: In very long experiments, consider replenishing the this compound-containing medium more frequently. |
| Precipitation observed in media or aqueous buffers. | Low Solubility: The concentration of this compound may have exceeded its solubility limit in the aqueous buffer. | 1. Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is sufficient to maintain solubility but non-toxic to your cells. 2. Sonication: Briefly sonicate the final working solution to aid dissolution.[5] 3. Use Recommended Buffers: Use PBS (pH 7.2) for aqueous solutions, where solubility is known.[5] |
| High cell toxicity or off-target effects observed. | Incorrect Concentration: The working concentration of this compound may be too high. | 1. Verify Calculations: Double-check all dilution calculations. 2. Perform Dose-Response: Conduct a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell type and experimental duration. Concentrations of this compound at or above 56.1 µM have been noted to cause cell detachment and death.[2] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound [5]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Table 2: In Vitro Inhibitory Potency of this compound
| Target Enzyme | Assay System | IC50 | Reference |
| iPLA2β | Cytosol from INS-1 cells overexpressing iPLA2β | ~50 nM | [1][5] |
| iPLA2γ | Mouse heart membrane fractions | ~1-3 µM | [4][5] |
Table 3: Exemplary Working Concentrations of this compound
| Application | Concentration | System | Reference |
| Inhibition of PGE2 production and insulin (B600854) secretion | 10 µM | Human pancreatic islets | [5] |
| Inhibition of ER stress-induced apoptosis | 0.1 - 10 µM | INS-1 cells overexpressing iPLA2β | [1] |
| Reduction of blood glucose levels | 20 mg/kg (3 times per week) | Non-obese diabetic (NOD) mice | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 280.29 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, weigh 2.8 mg.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly. If particulates remain, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[5]
Protocol 2: General Workflow for Long-Term Cell Culture Experiments
-
Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Working Solution: Prepare the final working concentration of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.1%).
-
Media Change: Remove the old medium from the cells and replace it with the freshly prepared this compound-containing medium.
-
Incubation: Return the cells to the incubator.
-
Replenishment: For long-term studies (multiple days or weeks), repeat steps 2-4 at a regular interval (e.g., every 2-3 days) to ensure a consistent concentration of active this compound.
Visualizations and Diagrams
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKGK 18 | TargetMol [targetmol.com]
Technical Support Center: Interpreting Unexpected Data in FKGK18 Studies
Welcome to the technical support center for FKGK18, a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected data from their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of iPLA2β.[1][2][3] It also exhibits inhibitory activity against iPLA2γ, but with a significantly lower potency (approximately 100-fold less).[1][2][3][4] Unlike the commonly used iPLA2 inhibitor BEL, this compound's inhibition of iPLA2β is reversible and it is not a non-specific inhibitor of proteases like α-chymotrypsin.[2][3][4]
Q2: I am not observing the expected inhibition of my target. What are the possible reasons?
A2: Several factors could contribute to a lack of observable inhibition:
-
Enzyme Subtype Specificity: Confirm that the primary target in your experimental system is iPLA2β. This compound is significantly more potent against iPLA2β than iPLA2γ.[1][4]
-
Reversibility of Inhibition: As this compound is a reversible inhibitor, its effect is dependent on its continued presence.[1][2][3] If the compound is washed out during your experimental procedure, the enzyme activity may be restored.
-
Cellular Penetrance: While this compound has been shown to penetrate intact islets and beta-cells, its uptake and effective concentration can vary depending on the cell type and experimental conditions.[5]
-
Reagent Stability: Ensure the proper storage and handling of your this compound stock solutions to maintain its activity.
Q3: The IC50 value I calculated is different from the published data. Why might this be?
A3: Discrepancies in IC50 values can arise from several sources:
-
Assay Conditions: The IC50 value is highly dependent on the specific conditions of your assay, including substrate concentration, enzyme concentration, incubation time, and temperature.
-
Enzyme Source: The inhibitory profile of this compound can differ between cytosol-associated iPLA2β and membrane-associated iPLA2γ.[1][4] The cellular localization of the target enzyme in your preparation will influence the apparent IC50.
-
Data Analysis: The method used for calculating the IC50 (e.g., different curve-fitting models) can lead to variations in the final value.
Q4: Is it possible that this compound is causing off-target effects in my experiment?
A4: While this compound is considered more specific than inhibitors like BEL, the possibility of off-target effects should always be considered, as is the case with any pharmacological inhibitor.[2][3][6] To investigate potential off-target effects, consider the following:
-
Use of Controls: Employ appropriate negative and positive controls in your experiments.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a resistant form of the target enzyme.
-
Alternative Inhibitors: Use a structurally and mechanistically different iPLA2β inhibitor to see if the same phenotype is observed.
Troubleshooting Guides
Issue 1: High Background Signal in Activity Assays
High background can mask the inhibitory effect of this compound. Consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Non-enzymatic hydrolysis of substrate | Run a no-enzyme control to determine the rate of spontaneous substrate degradation. |
| Contaminated reagents | Prepare fresh buffers and substrate solutions.[7] |
| Insufficient washing steps | Ensure thorough washing to remove unbound reagents, which can contribute to background signal. |
| Inappropriate plate type | Use low-binding plates to minimize non-specific binding of reagents. |
Issue 2: Inconsistent Results Between Replicates
| Potential Cause | Recommended Solution |
| Pipetting errors | Calibrate pipettes and ensure consistent pipetting technique. |
| Cell health and density | Ensure cells are healthy, within a consistent passage number, and seeded at a uniform density.[8] |
| "Edge effects" in multi-well plates | Avoid using the outer wells of the plate for critical samples. Fill them with media or buffer to maintain a humidified environment.[8] |
| Incomplete mixing of reagents | Ensure all solutions are thoroughly mixed before and after addition to the wells. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against different iPLA2 isoforms.
| Enzyme | Cellular Fraction | Estimated IC50 | Reference |
| iPLA2β | Cytosol-associated | ~0.1 µM | [1][4] |
| iPLA2γ | Membrane-associated | ~1-3 µM | [5] |
Experimental Protocols
Protocol 1: Inhibition of Cytosol-Associated iPLA2β Activity
This protocol is adapted from studies characterizing this compound's inhibitory profile.[9]
-
Prepare Cytosol:
-
Homogenize cells or tissues in a suitable lysis buffer.
-
Centrifuge the homogenate at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
Collect the supernatant, which contains the cytosol fraction.
-
-
Enzymatic Assay:
-
Prepare a reaction mixture containing the cytosol fraction, a suitable buffer, and the iPLA2 substrate (e.g., radiolabeled phospholipid).
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction and extract the released fatty acid.
-
Quantify the amount of released fatty acid using an appropriate method (e.g., liquid scintillation counting).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits iPLA2β, affecting downstream signaling.
Experimental Workflow for Assessing this compound Inhibition
Caption: A generalized workflow for studying this compound's effects.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
Adjusting FKGK18 treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving the iPLA2β inhibitor, FKGK18.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3] It is selective for iPLA2β over other phospholipases like GIVA cPLA2 and GV sPLA2.[1][3] Its inhibitory action allows for the study of the roles of iPLA2β in various biological processes, including insulin (B600854) secretion, inflammation, and apoptosis.[2][4]
Q2: Is the inhibitory effect of this compound reversible?
A2: Yes, a key characteristic of this compound is its reversible inhibition of iPLA2β.[2][4][5] This is a significant advantage over other inhibitors like bromoenol lactone (BEL), which causes irreversible inhibition.[2][4][5] The reversible nature of this compound means that its inhibitory effect may diminish after it is removed from the experimental system.
Q3: How long should I expose my cells to this compound to see an effect?
A3: The optimal treatment duration depends on the specific experimental endpoint. For short-term signaling events, such as glucose-stimulated insulin secretion (GSIS) or prostaglandin (B15479496) E2 (PGE2) release, a short pre-incubation period of 30 minutes followed by removal of this compound has been shown to be ineffective.[2][6] To observe an inhibitory effect, this compound must be present for the entire duration of the stimulation period.[2][6] For longer-term studies, such as those examining changes in gene expression or apoptosis, treatment times of 8 to 48 hours have been documented.[2][7]
Q4: What is a recommended starting concentration for this compound in cell-based assays?
A4: A common starting concentration for in vitro studies is in the range of 0.1 µM to 10 µM. For instance, a concentration of 10 µM was used to inhibit glucose-induced increases in prostaglandin E2 production and insulin secretion in human pancreatic islets.[1][3] In studies on ER stress-induced apoptosis in INS-1 cells, concentrations ranging from 0.1 µM to 10 µM were effective.[7] It is important to note that concentrations at or above 50 µM (5x10-5 M) have been reported to cause cell detachment and death.[2][6]
Troubleshooting Guides
Problem: I am not observing any inhibition of my target pathway after this compound treatment.
| Possible Cause | Suggested Solution |
| Insufficient Treatment Duration: Due to its reversible nature, a short pre-incubation time may not be enough to establish and maintain inhibition. | Ensure this compound is present throughout the entire experimental period, especially during stimulation phases. For example, in glucose-stimulated insulin secretion assays, this compound should be included in the media along with the glucose challenge.[2][6] |
| Inappropriate Concentration: The concentration of this compound may be too low to effectively inhibit iPLA2β in your specific cell type or experimental conditions. | Perform a dose-response curve to determine the optimal concentration for your system. A starting range of 0.1 µM to 10 µM is recommended for many cell-based assays.[7] |
| Compound Instability: While more stable than BEL, improper storage or handling could affect this compound activity. | Store this compound as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[1] Prepare fresh dilutions from a stock solution for each experiment. |
Problem: I am observing significant cytotoxicity or cell detachment in my experiments.
| Possible Cause | Suggested Solution |
| This compound Concentration is Too High: High concentrations of this compound have been shown to be toxic to cells. | Reduce the concentration of this compound. It is advised to stay below 50 µM, as concentrations at and above this level have been associated with cell death.[2][6] Conduct a toxicity assay to determine the maximum non-toxic concentration for your specific cell line and treatment duration. |
| Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity, especially at higher concentrations. | Ensure that the final concentration of the solvent in your culture media is at a non-toxic level. Include a vehicle-only control in your experiments to assess the effect of the solvent alone. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/System | Reference |
| iPLA2β IC50 | ~50 nM | INS-1 Cell Cytosol | [1][3] |
| iPLA2γ IC50 | ~1-3 µM | Mouse Heart Membranes | [1][3] |
| Effective Concentration for Apoptosis Inhibition | 0.1 - 10 µM | INS-1 Cells | [7] |
| Effective Concentration for GSIS & PGE2 Inhibition | 1 - 10 µM | Human Islets | [1][7] |
Table 2: In Vivo Dosing Regimen for this compound
| Animal Model | Dosage | Frequency | Application | Reference |
| Non-obese diabetic (NOD) mice | 20 mg/kg | 3 times per week | Reduction of blood glucose levels | [1] |
Experimental Protocols & Visualizations
Experimental Workflow: Assessing this compound's Effect on Glucose-Stimulated Insulin Secretion (GSIS)
This workflow outlines the key steps to determine the inhibitory effect of this compound on insulin secretion in pancreatic islets.
Caption: Workflow for GSIS and PGE2 measurement with this compound.
Signaling Pathway: Inhibition of iPLA2β-mediated Apoptosis by this compound
This diagram illustrates the proposed signaling pathway where this compound inhibits ER stress-induced apoptosis.
Caption: this compound inhibits the iPLA2β-mediated apoptotic pathway.
References
- 1. FKGK 18 | TargetMol [targetmol.com]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 3. FKGK 18 - Immunomart [immunomart.com]
- 4. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Analysis of FKGK18 and Bromoenol Lactone (BEL) as iPLA₂β Inhibitors
In the landscape of lipid research and drug development, the precise inhibition of specific enzyme targets is paramount for elucidating cellular pathways and developing targeted therapies. This guide provides a detailed comparative analysis of two prominent inhibitors of the group VIA Ca²⁺-independent phospholipase A₂ (iPLA₂β), FKGK18 and Bromoenol Lactone (BEL). While both compounds effectively inhibit iPLA₂β, they exhibit significant differences in their biochemical properties and experimental utility.
Overview and Mechanism of Action
This compound is a fluoroketone-based, potent, and selective inhibitor of iPLA₂β.[1][2] In contrast, Bromoenol Lactone (BEL) is a widely utilized, mechanism-based, irreversible inhibitor of the same enzyme.[2][3][4] Both inhibitors target iPLA₂β, an enzyme implicated in a variety of cellular processes, including beta-cell apoptosis, insulin (B600854) secretion, and inflammatory responses.[1][2][3] The key distinction in their mechanism lies in the nature of their interaction with the enzyme: this compound is a reversible inhibitor, whereas BEL causes irreversible inhibition.[2][3] This fundamental difference has significant implications for their application in both ex vivo and in vivo studies.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative parameters of this compound and BEL, highlighting their potency and selectivity.
| Inhibitor | Target | IC₅₀ | Notes |
| This compound | iPLA₂β | ~50 nM | Potent and selective inhibition.[1][5][6] |
| (S)-BEL | iPLA₂β | ~2 µM | Irreversible, mechanism-based inhibitor.[4][7] |
| (R)-BEL | iPLA₂γ | ~0.6 µM | The R-enantiomer of BEL preferentially inhibits iPLA₂γ.[8] |
Table 1: Comparative Potency (IC₅₀) of this compound and BEL Enantiomers
| Inhibitor | Selectivity for iPLA₂β over iPLA₂γ | Selectivity for GVIA iPLA₂ over GIVA cPLA₂ | Selectivity for GVIA iPLA₂ over GV sPLA₂ |
| This compound | ~100-fold | 195-fold | >455-fold |
| BEL (enantiomers) | ~10-fold | >1,000-fold (for (S)-BEL vs cPLA₂) | Not specified |
Table 2: Selectivity Profile of this compound and BEL[2][3][7][9]
Key Differentiators: Reversibility, Stability, and Off-Target Effects
A significant advantage of this compound over BEL is its reversible mode of inhibition and greater stability in solution.[2][3] BEL, on the other hand, is unstable and its irreversible inhibition can be cytotoxic, making it less suitable for in vivo experiments.[2][3] Furthermore, BEL has been shown to inhibit other non-PLA₂ enzymes, including proteases like α-chymotrypsin, which can lead to off-target effects and complicate data interpretation.[2][3] In contrast, this compound does not exhibit this non-specific protease inhibition.[2] BEL has also been reported to promote apoptosis through mechanisms independent of iPLA₂ inhibition, potentially by targeting phosphatidate phosphohydrolase-1 (PAP-1).[10]
Signaling Pathway Inhibition
Both this compound and BEL, by inhibiting iPLA₂β, can modulate downstream signaling pathways involved in cellular processes like apoptosis and inflammation. The inhibition of iPLA₂β leads to a reduction in the hydrolysis of arachidonic acid from membrane phospholipids, consequently affecting the production of pro-inflammatory mediators like prostaglandins (B1171923) (e.g., PGE₂).
Experimental Protocols
Inhibition of Cytosol-Associated iPLA₂β Activity
Objective: To compare the inhibitory potency of this compound and BEL on iPLA₂β activity in cell lysates.
Methodology:
-
Prepare cytosol extracts from INS-1 OE (overexpressing iPLA₂β) cells.
-
Incubate the cytosol preparations with varying concentrations of this compound, S-BEL, and R-BEL.
-
Initiate the iPLA₂ activity assay by adding a radiolabeled phospholipid substrate (e.g., [¹⁴C]arachidonyl-CoA).
-
After a defined incubation period, terminate the reaction and extract the lipids.
-
Separate the released radiolabeled fatty acid from the unhydrolyzed substrate using thin-layer chromatography (TLC).
-
Quantify the radioactivity of the fatty acid spot to determine iPLA₂ activity.
-
Calculate the IC₅₀ values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[2]
Assessment of Non-Specific Protease Inhibition
Objective: To evaluate the off-target effects of this compound and S-BEL on protease activity.
Methodology:
-
Prepare a reaction mixture containing Bovine Serum Albumin (BSA) as a substrate and a combination of trypsin and α-chymotrypsin.
-
In separate reaction tubes, add this compound, S-BEL, or a vehicle control.
-
Incubate the mixtures at 37°C for a specified time (e.g., 15 minutes).
-
Stop the reaction and analyze the protein digestion by SDS-PAGE.
-
Visualize the protein bands to determine the extent of BSA digestion. Inhibition of digestion in the presence of the inhibitor indicates off-target protease inhibition.[2]
Conclusion
This compound emerges as a superior inhibitor of iPLA₂β for many research applications, particularly for in vivo studies. Its high potency, selectivity, reversible inhibition, and lack of non-specific protease activity make it a more reliable tool for dissecting the specific roles of iPLA₂β in complex biological systems.[2][3] While BEL has been a valuable tool in the field, its limitations, including irreversibility, instability, and off-target effects, necessitate careful consideration and control in experimental design. For researchers aiming to specifically and transiently modulate iPLA₂β activity, this compound represents a more refined and advantageous choice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 3. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (FKGK-18) | GVIA iPLA2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. FKGK 18 - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of FKGK18 on iPLA2β: A Comparative Guide
For researchers and professionals in drug development, the rigorous validation of enzyme inhibitors is paramount. This guide provides an objective comparison of FKGK18, a potent inhibitor of Group VIA Ca2+-independent phospholipase A2β (iPLA2β), with other alternatives, supported by experimental data. We detail the methodologies for key experiments and present signaling pathways and experimental workflows through clear visualizations.
Comparative Analysis of iPLA2β Inhibitors
The most widely used inhibitor for studying iPLA2β has historically been bromoenol lactone (BEL). However, this compound, a fluoroketone-based compound, has emerged as a promising alternative with a more favorable pharmacological profile.[1][2] BEL is a mechanism-based, irreversible suicide substrate inhibitor, but it suffers from instability in solution, potential cytotoxicity, and off-target effects on other enzymes, including proteases.[1][2][3] In contrast, this compound offers reversible inhibition and greater selectivity, making it a more suitable candidate for both ex vivo and in vivo studies.[1][2][3]
Table 1: Comparison of Inhibitory Potency (IC50)
| Inhibitor | Target Enzyme | IC50 | Source |
| This compound | iPLA2β (cytosolic) | ~1 µM | [1] |
| iPLA2γ (membrane-associated) | ~1-3 µM | [1][4] | |
| S-BEL | iPLA2β (cytosolic) | ~1 µM | [1] |
| R-BEL | iPLA2β (cytosolic) | ~3 µM | [1] |
| iPLA2γ (membrane-associated) | ~1-3 µM | [1][4] |
Table 2: Selectivity and Properties of iPLA2β Inhibitors
| Property | This compound | Bromoenol Lactone (BEL) |
| Mechanism of Action | Reversible Inhibition | Irreversible Suicide Inhibition |
| Selectivity for iPLA2β vs. iPLA2γ | ~100-fold greater potency for iPLA2β | ~10-fold greater potency for S-enantiomer vs. R-enantiomer on iPLA2β |
| Selectivity vs. cPLA2 and sPLA2 | 195-fold more potent for iPLA2β than GIVA cPLA2 and >455-fold more potent than GV sPLA2 | Recognized as more potent for iPLA2 than cPLA2 or sPLA2, but can inhibit other enzymes |
| Off-target Effects | Ineffective inhibitor of α-chymotrypsin | Inhibits other non-PLA2 enzymes and proteases |
| Stability | Stable in solution | Unstable in solution |
| Cytotoxicity | Not reported to be significantly cytotoxic | Can be cytotoxic |
| Suitability for in vivo use | Considered more ideal | Not amenable for in vivo use |
Experimental Protocols
The validation of this compound's inhibitory effect on iPLA2β involves a series of key experiments. The detailed methodologies are outlined below.
This assay quantifies the enzymatic activity of iPLA2β by measuring the release of a radiolabeled fatty acid from a phospholipid substrate.
-
Cell/Tissue Preparation: Cytosolic and membrane fractions are prepared from cells (e.g., INS-1 OE cells) or tissues (e.g., mouse myocardium) through homogenization and differential centrifugation.[1][5]
-
Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, EDTA, and DTT. The substrate, such as L-α-1-palmitoyl-2-[1-14C]arachidonyl-phosphatidylcholine, is added to the protein aliquots from the cell/tissue preparations.[1]
-
Inhibitor Addition: Varying concentrations of this compound or other inhibitors (e.g., BEL enantiomers) are added to the reaction mixture to determine their effect on enzyme activity.[1][5]
-
Incubation and Extraction: The reaction is incubated at 37°C and then terminated. The released radiolabeled arachidonic acid is extracted using a solvent system (e.g., Dole's reagent).[1]
-
Quantification: The radioactivity of the extracted arachidonic acid is measured using a scintillation counter to determine the iPLA2β activity.[1][5]
This technique is used to confirm the subcellular localization of iPLA2β and iPLA2γ to ensure the correct fraction is being assayed.
-
Sample Preparation: Cytosolic and membrane fractions are prepared as described above. Protein concentrations are determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for iPLA2β or iPLA2γ.[1][5] Subsequently, it is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[1]
To validate the biological efficacy of this compound, its impact on cellular processes known to be regulated by iPLA2β is assessed.
-
Glucose-Stimulated Insulin (B600854) Secretion (GSIS) and Prostaglandin E2 (PGE2) Release:
-
ER Stress-Induced Apoptosis:
-
Cells (e.g., INS-1 OE cells) are treated with an ER stress inducer like thapsigargin (B1683126) in the presence or absence of this compound.[1][4]
-
The expression of ER stress markers (e.g., CHOP, GRP78) and apoptosis markers (e.g., cleaved caspase-3) is analyzed by quantitative real-time PCR or immunoblotting.[6]
-
Cell apoptosis can be quantified by methods such as Hoechst staining or TUNEL assay.[1]
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's inhibitory effect on iPLA2β.
Caption: Simplified signaling pathway of iPLA2β and its inhibition by this compound.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 6. Genetic modulation of islet β-cell iPLA2β expression provides evidence for its impact on β-cell apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of FKGK18: A Comparative Guide to iPLA2 Inhibitors
For researchers in cellular biology and drug discovery, the precise inhibition of target enzymes is paramount. This guide provides a detailed comparison of the specificity of FKGK18, a potent and reversible inhibitor of group VIA calcium-independent phospholipase A2 (iPLA2β), against other commonly used iPLA2 inhibitors. Through a comprehensive review of experimental data, this document serves as a resource for selecting the most appropriate tool for investigating the physiological and pathological roles of iPLA2.
Executive Summary
This compound emerges as a highly specific and advantageous inhibitor for studying iPLA2β. Unlike the widely used bromoenol lactone (BEL), this compound exhibits reversible inhibition, greater selectivity for the iPLA2β isoform over iPLA2γ, and a lack of off-target effects on other phospholipases and proteases.[1][2][3][4][5] This superior specificity profile, combined with its in vivo applicability, positions this compound as a more reliable and less cytotoxic tool for elucidating the precise functions of iPLA2β in complex biological systems.
Data Presentation: A Comparative Analysis of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory potency (IC50) and selectivity of this compound and other key iPLA2 inhibitors against various phospholipase A2 isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 | Selectivity Profile | Key Characteristics |
| This compound | iPLA2β (GVIA) | ~5 x 10⁻⁸ M | ~100-fold more potent for iPLA2β than iPLA2γ.[2][3][4][5][6] 195-fold more potent for iPLA2β than cPLA2 (GIVA).[1][2][3] >455-fold more potent for iPLA2β than sPLA2 (GV).[1][2][3] | Reversible inhibitor; Not a non-specific inhibitor of proteases like α-chymotrypsin.[2][3][4][5] |
| Bromoenol Lactone (BEL) | iPLA2 (non-isoform specific) | Varies by enantiomer | S-BEL is ~10-fold more selective for iPLA2β over iPLA2γ.[2][3][4][5] R-BEL is more selective for iPLA2γ.[6] 1000-fold selectivity for iPLA2 over cPLA2 and sPLA2.[1] | Irreversible, mechanism-based inhibitor; Inhibits other serine proteases; Can be cytotoxic.[1][2][3][4][5] |
| FKGK11 | iPLA2β (GVIA) | X_I(50) = 0.0014 | Selective for iPLA2. | Less potent than this compound.[1] |
| GK187 | iPLA2β (GVIA) | X_I(50) = 0.0001 | Selective for iPLA2. | More potent than this compound.[1] |
| Pyrrophenone | cPLA2 (GIVA) | Potent | Selective inhibitor of GIVA cPLA2. | Used to differentiate cPLA2 and iPLA2 activity.[1] |
Experimental Protocols
The data presented in this guide are derived from established experimental protocols designed to assess the activity and inhibition of phospholipase A2 enzymes.
iPLA2 Activity Assay
This assay quantifies the enzymatic activity of iPLA2 by measuring the release of a radiolabeled fatty acid from a phospholipid substrate.
Materials:
-
Cell or tissue lysates containing iPLA2
-
Radiolabeled phospholipid substrate (e.g., 2-(1-14C)palmitoyl-labelled dipalmitoyl phosphatidylcholine)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM EDTA, 2 mM ATP, 4 mM DTT)
-
Inhibitor of interest (e.g., this compound)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare cell or tissue lysates containing the iPLA2 enzyme.
-
Incubate the lysate with varying concentrations of the inhibitor (or vehicle control) for a predetermined time at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled phospholipid substrate.
-
Allow the reaction to proceed for a specific duration at 37°C.
-
Terminate the reaction.
-
Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid substrate using a liquid-liquid partition system or thin-layer chromatography.[7]
-
Quantify the amount of released radiolabeled fatty acid by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Off-Target Protease Activity Assay (α-Chymotrypsin)
This assay is used to determine if the inhibitor has non-specific effects on other serine proteases.
Materials:
-
Bovine serum albumin (BSA)
-
Trypsin and α-chymotrypsin
-
Inhibitor of interest (e.g., this compound)
-
S-BEL (as a positive control for protease inhibition)
-
SDS-PAGE gels and associated reagents
-
Coomassie Brilliant Blue stain
Procedure:
-
A solution of BSA is prepared.
-
The BSA is incubated with trypsin and α-chymotrypsin in the presence of the test inhibitor (this compound) or a known protease inhibitor (S-BEL) for 15 minutes at 37°C.
-
The reaction is stopped, and the protein fragments are separated by size using SDS-PAGE.
-
The gel is stained with Coomassie Brilliant Blue to visualize the protein bands.
-
Inhibition of α-chymotrypsin is indicated by the presence of undigested, full-length BSA. Complete digestion of BSA into smaller fragments indicates a lack of inhibitory effect.
Visualizing the Science: Diagrams and Workflows
To further clarify the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: iPLA2β signaling in beta-cell apoptosis.
Caption: Workflow for iPLA2 inhibitor screening.
References
- 1. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. A simple isotopic assay method for human serum phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversibility of FKGK18 Inhibition Compared to BEL: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reversibility and mechanisms of action of two distinct enzyme inhibitors: FKGK18 and Belinostat (BEL). While both are utilized in biomedical research, they target different enzyme classes and exhibit fundamentally different modes of inhibition, a critical consideration for experimental design and therapeutic development. This compound is a potent and reversible inhibitor of the group VIA Ca2+-independent phospholipase A2 (iPLA2β), whereas Belinostat is a pan-histone deacetylase (HDAC) inhibitor. A key distinction will also be made with bromoenol lactone (also abbreviated as BEL), a well-known irreversible inhibitor of iPLA2β, to provide a comprehensive understanding of inhibitor reversibility within the context of iPLA2β modulation.
Executive Summary of Inhibitor Characteristics
| Feature | This compound | Belinostat (BEL) | Bromoenol Lactone (BEL) |
| Target Enzyme Class | Phospholipase A2 (specifically iPLA2β) | Histone Deacetylases (pan-HDAC inhibitor) | Phospholipase A2 (specifically iPLA2β) |
| Reversibility | Reversible[1][2][3][4] | Generally considered reversible; specific kinetic data on off-rate not available in provided search results. | Irreversible[1][2][3][4] |
| Mechanism of Action | Blocks the catalytic activity of iPLA2β, preventing the hydrolysis of phospholipids. | Inhibits the removal of acetyl groups from histones and other proteins, altering gene expression.[5] | Covalently modifies the active site of iPLA2β, leading to permanent inactivation. |
| Reported IC50 | ~50 nM for iPLA2β[1] | 27 nM in HeLa cell extracts (pan-HDAC)[6]; varies for different HDAC isoforms. | Similar potency to this compound for iPLA2β[1] |
Reversibility: A Head-to-Head Comparison
The most significant differentiating factor between this compound and bromoenol lactone (BEL) in the context of iPLA2β inhibition is the nature of their interaction with the enzyme.
This compound is characterized as a reversible inhibitor . This implies that it binds to iPLA2β non-covalently and can dissociate from the enzyme, allowing the enzyme to regain its activity once the inhibitor is removed from the system. This property is advantageous for studies where a transient inhibition of iPLA2β is desired, enabling researchers to probe the temporal effects of enzyme activity.
In stark contrast, bromoenol lactone (BEL) is an irreversible inhibitor of iPLA2β. It acts as a mechanism-based or "suicide" inhibitor, forming a covalent bond with a critical residue in the enzyme's active site. This leads to the permanent inactivation of the enzyme. The restoration of iPLA2β activity after treatment with bromoenol lactone requires the synthesis of new enzyme molecules.
Experimental Protocols
Determining Inhibitor Reversibility: Washout and Jump-Dilution Assays
To experimentally verify the reversibility of an inhibitor, washout or jump-dilution experiments are commonly employed.
1. Washout Assay Protocol:
-
Objective: To determine if the inhibitory effect is removed after the inhibitor is washed away from the cells or enzyme preparation.
-
Methodology:
-
Treat cells or an enzyme preparation with the inhibitor at a concentration that yields significant inhibition (e.g., 10x IC50) for a defined period.
-
As a control, treat a parallel sample with the vehicle.
-
After the incubation period, remove the inhibitor-containing medium or buffer.
-
Wash the cells or enzyme preparation multiple times with fresh, inhibitor-free medium or buffer to ensure complete removal of the unbound inhibitor.
-
Add fresh medium or buffer and continue the incubation.
-
At various time points after the washout, measure the enzyme activity.
-
-
Interpretation of Results:
-
Reversible Inhibitor: Enzyme activity will gradually recover over time as the inhibitor dissociates from the enzyme.
-
Irreversible Inhibitor: Enzyme activity will not recover, or the recovery will be very slow and dependent on new enzyme synthesis.
-
2. Jump-Dilution Experiment Protocol:
-
Objective: To measure the dissociation rate constant (k_off) of a reversible inhibitor.
-
Methodology:
-
Incubate the enzyme with a high concentration of the inhibitor (e.g., >10x Ki) to ensure that most of the enzyme is in the enzyme-inhibitor complex form.
-
Rapidly dilute the enzyme-inhibitor complex into a large volume of assay buffer containing the substrate. The dilution should be significant enough (e.g., 100-fold or more) to reduce the free inhibitor concentration to a level that does not cause significant re-binding.
-
Continuously monitor the enzyme activity over time.
-
-
Interpretation of Results: The rate of recovery of enzyme activity reflects the dissociation rate of the inhibitor from the enzyme. The data can be fitted to a first-order kinetic model to determine the k_off value. A faster recovery indicates a higher off-rate and a more transient inhibitory effect.
Signaling Pathways
The distinct targets of this compound and Belinostat mean they modulate different cellular signaling pathways.
iPLA2β Signaling Pathway (Target of this compound)
iPLA2β plays a crucial role in maintaining membrane phospholipid homeostasis and generating lipid second messengers. Its inhibition by this compound can impact several downstream pathways.
Caption: this compound reversibly inhibits iPLA2β, blocking downstream signaling.
HDAC Signaling Pathway (Target of Belinostat)
HDACs are key regulators of gene expression. Belinostat's inhibition of HDACs leads to hyperacetylation of histones and other proteins, affecting cell cycle progression and survival.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. iPLA2β and its Role in Male Fertility, Neurological Disorders, Metabolic Disorders, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smooth Muscle-specific Expression of Calcium-independent Phospholipase A2β (iPLA2β) Participates in the Initiation and Early Progression of Vascular Inflammation and Neointima Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
FKGK18: A Comparative Guide to its Effects on iPLA2β Signaling Across Cell Lines
For researchers in cellular biology and drug development, the selective inhibition of specific enzymes is a critical tool for dissecting signaling pathways and developing targeted therapeutics. FKGK18 has emerged as a potent and selective reversible inhibitor of the group VIA Ca2+-independent phospholipase A2 (iPLA2β), an enzyme implicated in a variety of cellular processes, including apoptosis and inflammation. This guide provides a comprehensive comparison of this compound's effects in different cellular contexts, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Bromoenol Lactone (BEL)
This compound offers significant advantages over the commonly used iPLA2 inhibitor, bromoenol lactone (BEL). While both effectively inhibit iPLA2β, this compound's reversible action and greater specificity make it a more suitable tool for in vivo and ex vivo studies.[1][2][3][4] BEL, in contrast, is an irreversible inhibitor and has been shown to exhibit off-target effects, including cytotoxicity and inhibition of other non-PLA2 enzymes.[2][3][4]
| Feature | This compound | Bromoenol Lactone (BEL) |
| Mechanism of Inhibition | Reversible | Irreversible |
| Specificity | High for iPLA2β over iPLA2γ (100-fold greater potency)[2][3][4] | Less selective (only 10-fold preference for iPLA2β over iPLA2γ for S and R enantiomers, respectively)[3][4] |
| Off-Target Effects | Ineffective inhibitor of α-chymotrypsin[1][2][3] | Inhibits non-PLA2 enzymes[3] |
| In Vivo Suitability | More ideal due to reversibility and specificity[1][2][3][4] | Limited by irreversible nature and potential cytotoxicity[2][3][4] |
Cross-Validation of this compound's Effects in Different Cell Lines
The inhibitory effects of this compound on iPLA2β activity and downstream signaling have been validated across multiple cell types, primarily focusing on pancreatic beta-cells due to the role of iPLA2β in apoptosis and diabetes.
| Cell Line/Tissue | Key Findings | Quantitative Data |
| INS-1 (Insulinoma) Cells Overexpressing iPLA2β (OE) | - Concentration-dependent inhibition of iPLA2β activity.[1] - Inhibition of thapsigargin-induced apoptosis.[5] - Concentration-dependent decrease in ER stress-induced neutral sphingomyelinase 2 (NSMase2) expression.[1][2] | - IC50 for iPLA2β activity: ~50 nM[5] |
| Human Pancreatic Islets | - Inhibition of glucose-induced increases in prostaglandin (B15479496) E2 production.[5] - Inhibition of glucose-stimulated insulin (B600854) secretion (GSIS).[2][5] | - Effective concentration for inhibition of PGE2 and insulin secretion: 10 µM[5] |
| Mouse Heart Membrane Fractions | - Inhibition of iPLA2γ activity. | - IC50 for iPLA2γ activity: ~1-3 µM[5] |
Signaling Pathway of this compound in ER Stress-Induced Apoptosis
Endoplasmic Reticulum (ER) stress is a key factor in beta-cell apoptosis. The activation of iPLA2β under ER stress conditions initiates a signaling cascade leading to programmed cell death. This compound acts by inhibiting iPLA2β, thereby blocking this pro-apoptotic pathway.
Caption: this compound's mechanism of action in preventing ER stress-induced apoptosis.
Experimental Workflow for Assessing this compound's Anti-Apoptotic Effects
The following diagram outlines a typical experimental workflow to validate the protective effects of this compound against ER stress-induced apoptosis in a beta-cell line.
Caption: Experimental workflow for evaluating this compound's anti-apoptotic efficacy.
Detailed Experimental Protocols
iPLA2 Activity Assay
-
Cell Lysate Preparation:
-
Culture INS-1 cells overexpressing iPLA2β.
-
Prepare cytosolic extracts from the cells.
-
-
Assay Reaction:
-
In a mixed micelle activity assay, incubate cytosolic extracts with varying concentrations of this compound.
-
The reaction mixture should contain a suitable phospholipid substrate for iPLA2.
-
-
Measurement:
-
Measure the release of fatty acids to determine iPLA2 activity.
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound.
-
ER Stress-Induced Apoptosis Assay
-
Cell Culture and Treatment:
-
Seed INS-1 OE cells in appropriate culture plates.
-
Pre-treat the cells with different concentrations of this compound (e.g., 0.1, 1.0, 10 µM) for a specified duration.
-
Induce ER stress by adding thapsigargin (B1683126) (e.g., 1 µM) to the culture medium.
-
Include vehicle-only and thapsigargin-only control groups.
-
-
Apoptosis Detection (TUNEL Assay):
-
After 24 hours of thapsigargin treatment, harvest the cells.
-
Fix and permeabilize the cells according to the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit protocol.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.
-
-
Flow Cytometry Analysis:
Measurement of NSMase2 mRNA Expression
-
Cell Treatment and RNA Extraction:
-
Treat INS-1 OE cells with vehicle, thapsigargin, or a combination of thapsigargin and this compound for 8 and 24 hours.[6]
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for NSMase2 and a housekeeping gene (for normalization).
-
Calculate the relative expression of NSMase2 mRNA using the ΔΔCt method.
-
Present the data as fold-change in message relative to the vehicle-treated group.[6]
-
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 3. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FKGK 18 | TargetMol [targetmol.com]
- 6. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling FKGK18
For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of FKGK18, a potent and selective inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β). Adherence to these protocols is crucial for maintaining a safe research environment and ensuring the integrity of your experimental outcomes.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, which is typically a lyophilized powder, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential risks. The following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against accidental splashes or dust inhalation.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. It is crucial to inspect gloves for any tears or punctures before use and to practice proper glove removal technique to avoid skin contact.
-
Body Protection: A laboratory coat or a chemical-resistant apron should be worn over personal clothing. For procedures with a higher risk of contamination, chemically impervious coveralls may be necessary.
-
Respiratory Protection: While this compound is not classified as an inhalation hazard in its solid form, a respirator may be required if there is a risk of aerosolization, or if you are working with solutions in a poorly ventilated area. Always work in a well-ventilated laboratory or under a chemical fume hood.
In the event of exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician immediately.
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability and integrity of this compound, as well as ensuring a safe laboratory environment.
Handling
-
Engineering Controls: All work with solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. A safety shower and eye wash station should be readily accessible.
-
Procedural Guidelines: Avoid the formation of dust and aerosols. Minimize direct contact with the compound. After handling, wash hands thoroughly with soap and water.
Storage
-
Temperature: this compound powder should be stored at -20°C for long-term stability.
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Solutions: Stock solutions of this compound are typically prepared in dimethyl sulfoxide (B87167) (DMSO). For storage of solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations.
-
Solid Waste: Unused or expired this compound powder should be treated as chemical waste. Collect in a sealed, properly labeled container for disposal by a licensed hazardous waste disposal company.
-
Liquid Waste: Solutions of this compound in solvents like DMSO should also be collected as chemical waste. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and lab coats, should be decontaminated if possible or disposed of as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published research.
| Parameter | Value | Reference |
| IC₅₀ for iPLA2β | ~50 nM | [1] |
| IC₅₀ for iPLA2γ | ~1-3 µM | [1] |
| Storage Temperature (Solid) | -20°C | |
| Storage Temperature (in Solvent) | -20°C to -80°C |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are key experimental protocols involving this compound.
Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
iPLA2 Enzyme Activity Assay[1]
-
Prepare cell or tissue lysates containing the iPLA2 enzyme.
-
Incubate the lysate with a known concentration of this compound (or vehicle control) for a specified period.
-
Initiate the enzyme reaction by adding a suitable phospholipid substrate.
-
After a defined incubation period, terminate the reaction.
-
Quantify the amount of product formed (e.g., free fatty acid) using an appropriate method, such as chromatography or a fluorescent assay.
-
Calculate the percent inhibition of iPLA2 activity by this compound compared to the vehicle control.
Inhibition of Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay[1]
-
Culture pancreatic islets or insulin-secreting cell lines (e.g., INS-1 cells) under standard conditions.
-
Pre-incubate the cells with a low concentration of glucose (e.g., 2.8 mM) for a defined period.
-
Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified duration.
-
Stimulate the cells with a high concentration of glucose (e.g., 16.7 mM) in the continued presence of this compound or vehicle.
-
After incubation, collect the supernatant to measure the amount of secreted insulin using an ELISA or RIA kit.
-
Normalize the insulin secretion to the total protein content or cell number.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of this compound action.
Caption: General experimental workflow for using this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
